2-(4-bromo-1H-indol-3-yl)ethanol
Description
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Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTDRZYOUJTQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583307 | |
| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202753-56-8 | |
| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-bromo-1H-indol-3-yl)ethanol, also known as 4-bromotryptophol. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this halogenated indole derivative.
Chemical Identity and Physical Properties
This compound is a derivative of tryptophol, characterized by the presence of a bromine atom at the 4-position of the indole ring. This substitution can significantly influence its physicochemical and biological properties compared to the parent compound.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 202753-56-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][3] |
| Molecular Weight | 240.10 g/mol | [2] |
| Synonyms | 4-Bromotryptophol, 4-Bromo-1H-indole-3-ethanol | [1] |
Table 2: Known Physical Properties
| Property | Value | Source(s) |
| Melting Point | Not explicitly reported. For comparison, the related compound 4-bromo-3-methyl-1H-indole has a melting point of 79-80 °C. | [4] |
| Boiling Point | Not reported. | |
| Solubility | Expected to have limited solubility in water but be soluble in polar organic solvents such as ethanol, methanol, and chloroform, similar to tryptophol. | [5][6] |
| Storage Temperature | Room temperature, sealed in a dry environment. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides detailed information about the hydrogen atoms in the molecule, confirming the substitution pattern and the presence of the ethanol side chain.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.12 | br s | - | NH |
| 7.32 | dd | 0.8, 7.7 | Ar-H |
| 7.28 | dd | 0.8, 7.7 | Ar-H |
| 7.14 | d | 2.5 | Ar-H |
| 7.02 | t | 7.8 | Ar-H |
| 3.97 | q | 6.1 | -CH₂-OH |
| 3.29 | dt | 0.6, 6.5 | Ar-CH₂- |
| 1.46 | t | 5.6 | -OH |
Solvent: CDCl₃
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise mass of the molecule, confirming its elemental composition.
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 240.0024 | 240.0028 |
Other Spectroscopic Data
As of the latest literature review, detailed ¹³C NMR and Infrared (IR) spectra for this compound have not been explicitly reported. However, based on the known structure, characteristic peaks can be predicted. For instance, in an IR spectrum, one would expect to see characteristic absorptions for the N-H and O-H stretching, C-H stretching from the aromatic ring and the alkyl chain, C=C stretching from the aromatic ring, and C-Br stretching.
Synthesis
The synthesis of this compound can be achieved through the reduction of a suitable precursor.
Experimental Protocol: Reduction of Ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate
This protocol outlines a laboratory-scale synthesis of 4-bromotryptophol.
Workflow of the Synthesis
Procedure:
-
To a solution of ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate (20 mg, 0.0675 mmol) in tetrahydrofuran (THF, 1.4 mL), add lithium aluminum hydride (17.4 mg, 0.459 mmol).
-
Reflux the reaction mixture for 2 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Evaporate the filtrate to obtain the crude product.
-
Purify the crude product by preparative thin-layer chromatography (TLC) using a solvent system of hexane and ethyl acetate (1:1) to yield the target compound, this compound (10 mg, 63% yield).[7]
Biological Activity
Currently, there is a lack of specific data in the public domain regarding the biological activity of this compound. However, the broader class of substituted indoles and tryptophols are known to exhibit a wide range of pharmacological activities.
The indole nucleus is considered a "privileged structure" in drug discovery, and its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[8][9] The presence and position of a halogen, such as bromine, on the indole ring can significantly modulate the biological activity of the parent compound.
For researchers in drug development, this compound represents a scaffold that could be further modified to explore potential therapeutic activities. Given the known neurotropic effects of some tryptamine and tryptophol derivatives, investigating the neurological activity of this compound could be a potential area of research.
Logical Flow for Investigating Biological Activity
References
- 1. 4-BROMOTRYPTOPHOL CAS#: 202753-56-8 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. rsc.org [rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-BROMOTRYPTOPHOL | 202753-56-8 [amp.chemicalbook.com]
- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)ethanol (4-Bromotryptophol)
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 202753-56-8
This technical guide provides a comprehensive overview of 2-(4-bromo-1H-indol-3-yl)ethanol, a halogenated derivative of the neuroactive compound tryptophol. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development by consolidating available data on its chemical properties, synthesis, and biological relevance.
Core Chemical and Physical Data
This compound, also known as 4-bromotryptophol, is a solid organic compound. The strategic placement of a bromine atom at the C4 position of the indole ring significantly influences its physicochemical properties and is anticipated to modulate its biological activity compared to the parent tryptophol molecule. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| CAS Number | 202753-56-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [3] |
| Synonyms | 4-Bromotryptophol, 4-Bromo-1H-indole-3-ethanol | [4][5] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the reduction of a corresponding carboxylic acid or its derivative. One such precursor is 2-(4-bromo-1H-indol-3-yl)acetic acid.
A general experimental protocol for a similar transformation, the synthesis of a related bromo-indole derivative, is described as the reduction of an acid chloride. This can be adapted for the synthesis of this compound.
Illustrative Experimental Protocol: Reduction of 2-(4-bromo-1H-indol-3-yl)acetyl chloride
This protocol is based on general procedures for the reduction of acyl chlorides to alcohols and should be optimized for specific laboratory conditions.
Materials:
-
2-(4-bromo-1H-indol-3-yl)acetyl chloride
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Dry diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (a molar excess, typically 2-4 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-(4-bromo-1H-indol-3-yl)acetyl chloride in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Work-up: Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether. Combine the organic filtrates.
-
Extraction and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium sulfate, then with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the specific biological activity and signaling pathways of this compound.[1] However, based on the known pharmacology of its parent compound, tryptophol, and other halogenated indole derivatives, some potential areas of biological investigation can be inferred.
Tryptophol itself is known to be a sleep-inducing agent and a quorum-sensing molecule in certain microorganisms. The introduction of a bromine atom to the indole ring can alter its lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to modified or novel biological activities. Halogenated indoles have been explored for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Visualizations
Logical Relationship of Synthesis
The following diagram illustrates a plausible synthetic pathway for this compound, starting from the corresponding acetic acid derivative.
Caption: Plausible synthetic route to this compound.
Experimental Workflow for Synthesis and Purification
The diagram below outlines a typical experimental workflow for the synthesis and purification of this compound as described in the protocol.
Caption: General workflow for synthesis and purification.
References
A Technical Guide to 2-(4-bromo-1H-indol-3-yl)ethanol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated indoles, in particular, serve as versatile intermediates in the synthesis of complex therapeutic agents. This technical guide focuses on 2-(4-bromo-1H-indol-3-yl)ethanol , a substituted indole with potential applications in drug discovery and development. While detailed biological data on this specific molecule is limited in publicly available literature, this document provides its fundamental properties, outlines a general synthetic approach based on established methodologies for related compounds, and explores the known biological activities of the broader class of 4-bromoindole derivatives.
Core Compound Properties
The IUPAC name for the compound is This compound . Basic chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 202753-56-8 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, its synthesis can be logically derived from established methods for preparing substituted indoles. A common and effective method is the Fischer indole synthesis, or modifications thereof, starting from a suitably substituted phenylhydrazine and a ketone or aldehyde. Alternatively, functionalization of the pre-formed 4-bromoindole scaffold is a viable and often preferred route.
Below is a representative protocol for the synthesis of a substituted indole, which can be adapted for the synthesis of this compound from 4-bromoindole.
Representative Synthesis: Two-Step Synthesis of a 3-Substituted Indole from 4-Bromoindole
This protocol outlines a general two-step procedure to introduce a 2-hydroxyethyl group at the 3-position of the 4-bromoindole ring.
Step 1: Vilsmeier-Haack Formylation of 4-Bromoindole
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
Dissolve 4-bromoindole in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium hydroxide solution until alkaline, which will precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4-bromo-1H-indole-3-carbaldehyde.
Step 2: Reduction of the Aldehyde to the Alcohol
-
Suspend the 4-bromo-1H-indole-3-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reduction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activities and Therapeutic Relevance
While direct biological studies on this compound are not widely reported, the broader class of 4-bromoindole derivatives has shown significant promise in various therapeutic areas. The bromine atom at the 4-position can serve as a handle for further chemical modifications, making these compounds valuable building blocks in drug discovery.[3]
Known biological activities of related bromoindole and substituted indole derivatives include:
-
Anticancer Activity: Many indole derivatives have been investigated for their potential as anticancer agents.[1][4]
-
Anti-inflammatory and Analgesic Effects: Substituted indoles have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5][6]
-
GSK-3 Inhibition: 4-Bromoindole has been studied for its potential as a glycogen synthase kinase-3 (GSK-3) inhibitor, a target relevant for neurodegenerative diseases and other conditions.[7]
-
Antimicrobial Properties: The indole nucleus is a common feature in compounds with antibacterial and antifungal activities.[4]
The presence of the ethanol group at the 3-position may also influence the compound's pharmacokinetic and pharmacodynamic properties.
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of this compound, as described in the representative protocol.
Caption: A logical workflow for the synthesis of this compound.
Conclusion
This compound is a molecule of interest for medicinal chemists and drug development professionals due to its bromoindole core. While specific biological data for this compound is not yet prevalent, the known activities of related compounds suggest potential for further investigation. The synthetic route via functionalization of 4-bromoindole is a practical approach for its preparation. This guide provides a foundational understanding of this compound and a framework for its synthesis and potential exploration in therapeutic applications. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (1R)-1-(4-bromo-1H-indol-3-yl)ethanol | C10H10BrNO | CID 82758259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
Elucidation of 2-(4-bromo-1H-indol-3-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-bromo-1H-indol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of organic chemistry and spectroscopic data from closely related analogs to present a robust analytical framework. This includes a proposed synthetic route, predicted spectroscopic data, and a discussion of potential biological significance, offering a valuable resource for researchers engaged in the synthesis and characterization of novel indole derivatives.
Chemical Structure and Properties
This compound is a derivative of the naturally occurring tryptophol. The presence of a bromine atom at the 4-position of the indole ring is expected to influence its electronic properties and biological activity.
Molecular Formula: C₁₀H₁₀BrNO
Molecular Weight: 240.10 g/mol
CAS Number: 202753-56-8[1]
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves the reduction of the commercially available 4-bromoindole-3-acetic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols and is a suitable choice for this transformation.[2][3][4][5]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromoindole-3-acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Starting Material: A solution of 4-bromoindole-3-acetic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Extraction: The resulting mixture is stirred at room temperature for 30 minutes, and the solids are removed by filtration. The filtrate is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Data and Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl side chain, and the hydroxyl proton.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | br s | 1H | N-H |
| ~7.3-7.4 | d | 1H | H-7 |
| ~7.1-7.2 | d | 1H | H-5 |
| ~7.0-7.1 | t | 1H | H-6 |
| ~7.0 | s | 1H | H-2 |
| ~3.9 | t | 2H | -CH₂-OH |
| ~3.0 | t | 2H | Ar-CH₂- |
| ~1.5 | t | 1H | -OH |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~136 | C-7a |
| ~128 | C-3a |
| ~125 | C-2 |
| ~123 | C-6 |
| ~122 | C-5 |
| ~115 | C-4 |
| ~112 | C-3 |
| ~110 | C-7 |
| ~62 | -CH₂-OH |
| ~29 | Ar-CH₂- |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine should be evident from the isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for mass spectrometry analysis.
Predicted Fragmentation:
-
M⁺˙: [C₁₀H₁₀BrNO]⁺˙ (m/z 239/241) - Molecular ion
-
[M - H₂O]⁺˙: Loss of water from the alcohol.
-
[M - CH₂OH]⁺: Cleavage of the C-C bond adjacent to the alcohol.
-
[M - Br]⁺: Loss of the bromine atom.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3300 | Medium | N-H stretch (indole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1100 | Strong | C-O stretch (primary alcohol) |
| ~750 | Strong | C-Br stretch |
Potential Biological Significance and Applications
While the specific biological activities of this compound have not been extensively reported, the indole scaffold is a well-known pharmacophore present in many biologically active compounds. The introduction of a bromine atom can significantly modulate the pharmacological properties of a molecule.
Bromoindole derivatives have been reported to exhibit a range of biological activities, including:
-
Anticancer: Some bromoindoles have shown cytotoxic activity against various cancer cell lines.
-
Antimicrobial: Bromo-substituted indoles have demonstrated antibacterial and antifungal properties.
-
Enzyme Inhibition: The indole nucleus can interact with the active sites of various enzymes, and bromine substitution can enhance this interaction.
Signaling Pathway Visualization (Hypothetical):
Given that many indole derivatives interact with protein kinases, a hypothetical signaling pathway diagram illustrates how this compound might act as a kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a detailed framework for the structural elucidation of this compound. By combining a proposed synthetic route with predicted spectroscopic data and a discussion of potential biological activities, this document serves as a valuable starting point for researchers interested in this and related bromo-indole compounds. Further experimental validation is necessary to confirm the data presented herein. The unique structural features of this molecule suggest it may be a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.
References
A Technical Guide to the Spectral Analysis of 2-(4-bromo-1H-indol-3-yl)ethanol and its Analogs
Disclaimer: This technical guide addresses the spectral characterization of 2-(4-bromo-1H-indol-3-yl)ethanol. Due to a lack of publicly available experimental spectral data for this specific compound, this document utilizes the comprehensive spectral data of its parent compound, 2-(1H-indol-3-yl)ethanol (tryptophol), as a foundational analog. The provided data and interpretations will serve as a reference, with discussions on the anticipated spectral modifications resulting from the C-4 bromine substitution.
Introduction
This compound is a halogenated derivative of tryptophol, a well-known aromatic alcohol. The introduction of a bromine atom at the 4-position of the indole ring is expected to influence its electronic properties and, consequently, its spectroscopic characteristics. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of tryptophol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectral Data of this compound
The following tables summarize the experimental spectral data for tryptophol. The predicted shifts for this compound are discussed in the subsequent sections.
Table 1: ¹H NMR Spectral Data of Tryptophol
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.10 | br s | N-H |
| 7.63 | d | H-4 |
| 7.39 | d | H-7 |
| 7.19 | t | H-6 |
| 7.12 | t | H-5 |
| 7.02 | s | H-2 |
| 3.91 | t | -CH₂-OH |
| 3.05 | t | Indole-CH₂- |
| 1.90 | s | -OH |
Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem CID 10685[1].
Table 2: ¹³C NMR Spectral Data of Tryptophol
| Chemical Shift (ppm) | Assignment |
| 136.4 | C-7a |
| 127.4 | C-3a |
| 122.6 | C-2 |
| 122.1 | C-6 |
| 119.4 | C-5 |
| 118.8 | C-4 |
| 112.2 | C-3 |
| 111.2 | C-7 |
| 62.6 | -CH₂-OH |
| 28.7 | Indole-CH₂- |
Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem CID 10685[1].
Table 3: Key IR Absorptions for the Indole Ring System
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~3400 | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C stretching |
General data for indole-containing compounds[2].
Table 4: Mass Spectrometry Data of Tryptophol
| m/z | Relative Intensity | Assignment |
| 161 | 40% | [M]⁺ |
| 130 | 100% | [M - CH₂OH]⁺ |
Source: NIST[3].
Interpretation and Predicted Spectral Changes for this compound
¹H NMR Spectroscopy: The introduction of a bromine atom at the C-4 position will significantly alter the aromatic region of the ¹H NMR spectrum. The doublet corresponding to H-4 in tryptophol at ~7.63 ppm will be absent. The neighboring protons, H-5, will experience a change in its chemical environment and coupling pattern. The electron-withdrawing nature of bromine is expected to deshield adjacent protons, causing a downfield shift.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most notable change will be the signal for C-4. The carbon atom directly attached to the bromine will exhibit a chemical shift in the range of 110-120 ppm. The other carbon atoms in the aromatic ring will also experience slight shifts in their resonance frequencies due to the electronic effect of the bromine substituent.
IR Spectroscopy: The IR spectrum of this compound is expected to be very similar to that of tryptophol. The characteristic N-H and O-H stretching vibrations will still be present. A C-Br stretching absorption is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹, but it may be weak and difficult to assign definitively.
Mass Spectrometry: In the mass spectrum of this compound, the molecular ion peak will be a doublet, characteristic of a compound containing one bromine atom, with signals at m/z 239 and 241 of approximately equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern is expected to be similar to that of tryptophol, with a prominent fragment corresponding to the loss of the ethanol side chain.
Experimental Protocols
The following are general protocols for the acquisition of spectral data for indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectral characterization of a substituted indole derivative like this compound.
Caption: General workflow for synthesis and spectral analysis.
References
2-(4-bromo-1H-indol-3-yl)ethanol solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-bromo-1H-indol-3-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds, and the strategic placement of a bromine atom and an ethanol group can substantially influence the molecule's physicochemical properties, including its solubility. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility.
Predicted Solubility Profile
Based on the "like dissolves like" principle and the known solubility of similar indole-containing molecules, a predicted solubility profile for this compound has been compiled. The presence of the polar hydroxyl (-OH) group and the nitrogen atom in the indole ring allows for hydrogen bonding, while the bromo-indole core contributes to its lipophilicity. For instance, the parent compound, tryptophol (2-(1H-indol-3-yl)ethanol), is more soluble in less polar organic solvents like ethanol, methanol, and chloroform[1]. Similarly, indole itself is sparingly soluble in water but highly soluble in methanol[2].
It is crucial to note that the following table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol (MeOH) | High | The hydroxyl group of both the solute and solvent can engage in hydrogen bonding, and the polarity of methanol can effectively solvate the indole ring. |
| Ethanol (EtOH) | High | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds should lead to good solubility. | |
| Water | Low | The presence of the large, non-polar bromo-indole ring is expected to significantly limit solubility in water, despite the presence of a hydrogen-bonding ethanol group. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | As a strong hydrogen bond acceptor and highly polar solvent, DMSO is expected to effectively solvate the molecule. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong intermolecular interactions with the solute. | |
| Acetonitrile (ACN) | Moderate | The polarity of acetonitrile should allow for moderate solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The lipophilic character of the bromo-indole moiety should facilitate dissolution in this moderately polar solvent. |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring, but the overall polarity difference may limit high solubility. | |
| Hexanes | Low | As a non-polar hydrocarbon solvent, hexanes are unlikely to effectively solvate the more polar regions of the molecule. |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in various solvents[3]. This protocol outlines the key steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Step-by-Step Procedure
3.1. Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
3.2. Equilibration
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time, but 24-48 hours is typical[4].
3.3. Phase Separation
-
After equilibration, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
3.4. Sample Preparation for Analysis
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter (compatible with the solvent) and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
3.5. Quantification by HPLC
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
3.6. Calculation of Solubility
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation
All experimentally determined quantitative solubility data should be summarized in a clearly structured table to facilitate easy comparison across the different organic solvents.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Water | 25 | ||
| Dimethyl Sulfoxide | 25 | ||
| N,N-Dimethylformamide | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexanes | 25 |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. While this guide provides a predicted solubility profile based on established chemical principles, it is imperative to perform experimental validation. The detailed shake-flask protocol provided herein offers a robust methodology for obtaining accurate and reliable quantitative solubility data, which is essential for informed decision-making in drug discovery and development processes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
2-(4-bromo-1H-indol-3-yl)ethanol physical appearance and stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-bromo-1H-indol-3-yl)ethanol, a compound of interest in various research and development applications. The information is presented to assist in its handling, storage, and application in experimental settings.
Physical and Chemical Properties
This compound, also known as 4-bromotryptophol, is a derivative of tryptophol.[1] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H10BrNO | [1][2] |
| Molecular Weight | 240.1 g/mol | [1][2][3] |
| CAS Number | 202753-56-8 | [1][2][4] |
| Physical State | Solid | [5] |
| Appearance | Beige solid | [5] |
| Melting Point | 175 - 180 °C (347 - 356 °F) | [5] |
| Purity | > 95% or 96%+ | [2][4] |
Note: In contrast to its bromo-derivative, the parent compound, tryptophol, is a colorless to pale yellow liquid at room temperature with a melting point of 59 °C.[6][7][8]
Solubility Profile
-
Polar Solvents: The presence of a hydroxyl (-OH) group suggests potential solubility in polar solvents through hydrogen bonding.[6]
-
Organic Solvents: The indole ring, being aromatic and non-polar, indicates likely solubility in organic solvents such as ethanol, methanol, and chloroform.[6]
-
pH Dependence: The solubility may be influenced by the pH of the solution.[6]
For a related compound, 2-(7-ethyl-1H-indol-3-yl)ethanol, the solubility in water is reported as 2300 mg/L at 20 °C.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Recommended Storage Conditions:
-
Store in a well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store in a dry and cool environment.
Handling Precautions:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Wear protective gloves, clothing, eye, and face protection.[5]
Incompatibilities and Decomposition:
-
Keep the product and empty containers away from heat and sources of ignition.[5]
-
Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5]
Experimental Protocols and Workflows
While specific experimental protocols for this exact compound are not detailed in the provided search results, a general workflow for characterizing the physical and chemical properties of a solid research chemical can be outlined.
Workflow for Physical and Chemical Property Determination
Caption: A generalized workflow for the analysis of physical and chemical properties of a research chemical.
Logical Flow for Safe Handling and Storage
Caption: A logical flow diagram illustrating the key steps for the safe handling and storage of chemical compounds.
References
- 1. parchem.com [parchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. (1R)-1-(4-bromo-1H-indol-3-yl)ethanol | C10H10BrNO | CID 82758259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2abiotech.net [2abiotech.net]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tryptophol - Wikipedia [en.wikipedia.org]
The Biological Frontier of 4-Bromoindole Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
A Deep Dive into the Pharmacological Potential of 4-Bromoindoles for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic placement of a bromine atom at the 4-position of this privileged heterocycle can significantly modulate its physicochemical properties and enhance its biological activities. This technical guide provides a comprehensive overview of the known biological activities of 4-bromoindole derivatives, focusing on their antimicrobial, anticancer, and enzyme-inhibiting potential. It serves as a resource for researchers engaged in the discovery and development of novel therapeutics.
Antimicrobial and Antibiofilm Activity
Bromoindole derivatives have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant pathogens. The 4-bromo substitution, in particular, has been shown to confer potent antibacterial and antibiofilm properties.
Recent studies have highlighted the efficacy of multi-halogenated indoles against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. Notably, derivatives such as 4-bromo-6-chloroindole exhibit potent bactericidal activity, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic gentamicin.[1] These compounds not only inhibit the growth of planktonic bacteria but also effectively tackle persistent biofilms, which are notoriously difficult to eradicate.[1] The parent compound, 4-bromoindole, has also shown activity against foodborne pathogens like Vibrio parahaemolyticus.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select 4-bromoindole derivatives against various bacterial strains.
| Compound | Target Organism | Strain | MIC (µg/mL) | Reference |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | ATCC 6538 | 30 | [1] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | ATCC 25923 | 30 | [1] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | MRSA CCARM 3003 | 50 | [1] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | MRSA USA300 | 50 | [1] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | ATCC 6538 | 20 | [1] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | ATCC 25923 | 20 | [1] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | MRSA CCARM 3003 | 30 | [1] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | MRSA USA300 | 30 | [1] |
Anticancer Potential
The indole nucleus is a prevalent feature in many anticancer agents, including vinca alkaloids. Bromination of the indole ring is a common strategy to enhance cytotoxic activity. While extensive research has focused on 5- and 6-bromoindole derivatives, the 4-bromo counterparts remain a promising area for exploration. Studies on related bromoindoles suggest that these compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that control cell proliferation and survival.
One of the critical pathways often dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) signaling cascade . Indole derivatives have been shown to inhibit this pathway, preventing the translocation of NF-κB into the nucleus and thereby downregulating the expression of genes involved in inflammation, cell survival, and metastasis.
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of indole derivatives. Activation by stimuli like TNF-α leads to the phosphorylation and degradation of the inhibitor IκBα. This releases the NF-κB dimer (p50/p65), allowing it to enter the nucleus and activate target gene transcription. Indole derivatives may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex.
References
Potential Pharmacological Relevance of 2-(4-bromo-1H-indol-3-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential pharmacological relevance of the synthetic indole derivative, 2-(4-bromo-1H-indol-3-yl)ethanol. Due to a scarcity of direct research on this specific molecule, this document extrapolates its potential biological activities based on the established pharmacological profiles of structurally related bromoindole compounds and tryptophol (indole-3-ethanol) analogs. The indole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. The introduction of a bromine atom to the indole ring is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. This guide summarizes the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound, providing researchers with a foundational understanding for future investigations.
Introduction
The indole nucleus is a privileged heterocyclic motif that forms the core of a vast array of pharmacologically active compounds. Its presence in the essential amino acid tryptophan makes it a fundamental building block in human physiology and a precursor to key neurotransmitters like serotonin and melatonin. In drug discovery, the indole scaffold is recognized for its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications.
Halogenation, particularly bromination, of the indole ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. While this compound itself is not extensively studied, the analysis of its structural components—the indole-3-ethanol (tryptophol) backbone and the bromo-substitution at the 4-position—provides a strong basis for predicting its potential pharmacological activities. This guide will synthesize the available data on related compounds to build a speculative but scientifically grounded profile for this compound.
Potential Biological Activities
Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Antibiofilm Activity
Bromoindole alkaloids, particularly those isolated from marine organisms, have demonstrated significant antimicrobial and antibiofilm properties. The presence of the bromine atom is often crucial for this activity.
Supporting Evidence: The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has shown potent antimicrobial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[1] This compound was also found to inhibit biofilm formation and disaggregate existing biofilms.[1][2] The ethylamine side chain in this molecule is structurally related to the ethanol side chain of the target compound.
Table 1: Antimicrobial Activity of a Related Bromoindole Alkaloid
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 mg/L | [1] |
| Staphylococcus aureus | 8 mg/L | [1] | |
| Klebsiella pneumoniae | 8 mg/L | [1] |
Anticancer Activity
Numerous indole derivatives have been investigated as potential anticancer agents due to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. Bromo-substituted indoles have shown particular promise in this area.
Supporting Evidence: Studies on 3-(2-bromoethyl)-indole, a compound structurally similar to this compound, have demonstrated its ability to inhibit the growth of colon cancer cells (SW480 and HCT116).[3] This compound was also found to inhibit cell motility and reduce the levels of key cell cycle proteins like cyclin D1 and A.[3] Furthermore, it was shown to inhibit the activation of NF-κB, a transcription factor implicated in carcinogenesis and drug resistance.[3][4]
Table 2: In Vitro Anticancer Activity of a Related Bromoindole
| Compound | Cell Line | Activity | IC50 / Effective Concentration | Reference |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon cancer) | Growth inhibition | 12.5 µM | [3] |
| HCT116 (colon cancer) | Growth inhibition | 5 µM | [3] | |
| Reporter cells | NF-κB inhibition | 0.8 µM | [3] |
Anti-inflammatory and Neurological Potential
The parent structure, indole-3-ethanol (tryptophol), has been shown to possess anti-inflammatory properties and can induce sleep-like states. These effects are often linked to the modulation of inflammatory pathways and interactions with the central nervous system.
Supporting Evidence: Indole-3-ethanol has been reported to alleviate radiation-induced enteritis by modulating the gut microbiota and decreasing pro-inflammatory cytokines such as IL-17A.[5] It is also known to have anti-inflammatory effects in adipocytes by reducing the production of monocyte chemoattractant protein-1 (MCP-1). Tryptophol itself is known to induce sleep in animal models, suggesting a potential role in regulating sleep mechanisms.[6]
Experimental Protocols
The following are representative experimental protocols for assessing the potential biological activities of this compound, based on methodologies used for similar compounds.
Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity
This protocol is based on the methodology used to evaluate the antimicrobial activity of marine bisindole alkaloids.[1]
-
Microorganism Preparation: Prepare fresh overnight cultures of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay - Cell Viability and Anticancer Activity
This protocol is a standard method for assessing cell viability and is commonly used to screen for anticancer activity, as described for other indole derivatives.[7]
-
Cell Culture: Culture human cancer cell lines (e.g., SW480, HCT116) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
NF-κB Reporter Assay - Mechanism of Action
This assay is used to determine if a compound can inhibit the activity of the NF-κB transcription factor, a key player in inflammation and cancer.[3]
-
Cell Line: Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Compound Treatment: Treat the cells with this compound for a defined period.
-
NF-κB Activation: Induce NF-κB activation using a known stimulus, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related indole derivatives, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of NF-κB Signaling Pathway
The inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and anticancer agents. By preventing the activation of NF-κB, this compound could potentially suppress the expression of pro-inflammatory cytokines and pro-survival genes in cancer cells.
Caption: Potential inhibition of the NF-κB signaling pathway.
Induction of Apoptosis in Cancer Cells
Many anticancer compounds, including indole derivatives, induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Potential induction of the intrinsic apoptosis pathway.
Conclusion and Future Directions
While direct experimental evidence for the pharmacological relevance of this compound is currently lacking, a review of the literature on structurally related bromoindoles and tryptophol derivatives strongly suggests its potential as a bioactive molecule. The compound warrants further investigation for its antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on:
-
In vitro screening: Evaluating the antimicrobial activity against a panel of pathogenic bacteria and fungi, and assessing the cytotoxic effects on various cancer cell lines.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by the compound, such as the NF-κB and apoptosis pathways.
-
In vivo studies: If promising in vitro activity is observed, conducting animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
This technical guide provides a foundational framework to stimulate and guide future research into the pharmacological potential of this and other related indole derivatives.
References
- 1. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)ethanol: A Tryptophol Analog for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-bromo-1H-indol-3-yl)ethanol, also known as 4-bromotryptophol, a halogenated analog of the naturally occurring tryptophol. While direct biological data on this specific compound is limited, this document consolidates available information on its synthesis, chemical properties, and potential as a tryptophol analog. Drawing parallels from studies on related brominated indole derivatives and tryptophol itself, this guide explores its potential biological activities, particularly in quorum sensing inhibition and antimicrobial applications. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and evaluation of this compound for drug development.
Introduction
Tryptophol (2-(1H-indol-3-yl)ethanol) is a well-characterized aromatic alcohol produced by various organisms, including fungi, bacteria, and plants. It is known to play diverse biological roles, acting as a quorum sensing molecule in yeast, a sleep-inducing agent, and an immune response modulator[1]. The structural modification of tryptophol, particularly through halogenation, offers a promising avenue for the development of novel therapeutic agents with enhanced or altered biological activities. The introduction of a bromine atom to the indole ring, as in this compound, can significantly impact the molecule's lipophilicity, electronic properties, and binding affinity to biological targets. This guide focuses on the synthesis, characterization, and potential applications of this compound as a tryptophol analog.
Chemical Properties and Synthesis
This section details the chemical characteristics and a laboratory-scale synthesis protocol for this compound.
Chemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Synonyms | 4-Bromotryptophol | - |
| CAS Number | 202753-56-8 | [2][3] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like ethyl acetate and methanol. | Inferred |
Synthesis Protocol
A common method for the synthesis of this compound involves the reduction of a corresponding ketoester.
Reaction Scheme:
Materials:
-
Ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
To a solution of ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate (1 equivalent) in anhydrous THF, add lithium aluminum hydride (LiAlH₄) (approximately 6.8 equivalents) portion-wise at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow addition of water, followed by ethyl acetate.
-
Filter the resulting suspension and wash the solid residue with ethyl acetate.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative thin-layer chromatography using a solvent system of hexane and ethyl acetate (1:1 v/v) to yield this compound.
Spectroscopic Data
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 8.12 (1H, br s), 7.32 (1H, dd) |
| HRMS (ESI-MS) | C₁₀H₁₀BrNO, Calculated: 238.9946; Found: (Data not available in searches) |
Potential Biological Activities as a Tryptophol Analog
Quorum Sensing Inhibition
Tryptophol is a known quorum sensing (QS) molecule in various microorganisms. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. Studies have shown that bromination of indole derivatives can significantly enhance their quorum sensing inhibitory (QSI) properties. For instance, brominated indole-3-carboxaldehydes have demonstrated a 2- to 13-fold reduction in their IC₅₀ values for QS inhibition in Chromobacterium violaceum[1][5]. This suggests that this compound could act as a potent inhibitor of bacterial quorum sensing.
Antimicrobial Activity
Various bromo-indole derivatives have been reported to possess significant antimicrobial activity against a range of bacteria and fungi[6][7][8]. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, halogen atoms can participate in halogen bonding, which may contribute to target binding and inhibition. Therefore, this compound is a candidate for evaluation as a novel antimicrobial agent.
Proposed Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, the following experimental protocols are recommended.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
This assay utilizes the bacterium Chromobacterium violaceum, which produces the purple pigment violacein in a process regulated by N-acyl-homoserine lactone (AHL) based quorum sensing. Inhibition of QS results in a reduction of violacein production.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (in DMSO or ethanol)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture of C. violaceum in LB broth.
-
Dilute the overnight culture 1:1000 in fresh LB broth.
-
In a 96-well plate, add 198 µL of the diluted C. violaceum culture to each well.
-
Add 2 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO or ethanol) and a positive control (a known QS inhibitor).
-
Incubate the plate at 30°C for 24-48 hours with shaking.
-
After incubation, quantify violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance of the supernatant at 585 nm.
-
Cell viability should be assessed in parallel (e.g., by measuring OD₆₀₀) to ensure that the observed inhibition of violacein production is not due to cytotoxicity.
-
Calculate the percentage of violacein inhibition for each concentration of the test compound.
Antimicrobial Susceptibility Testing
Standard broth microdilution or disk diffusion assays can be employed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator
Procedure (Broth Microdilution):
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of any potential therapeutic agent against mammalian cells to determine its therapeutic index.
Materials:
-
Human cell line (e.g., HEK293 for normal cells, HeLa for cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound represents an intriguing tryptophol analog with unexplored therapeutic potential. Based on the established biological activities of tryptophol and the enhancing effects of bromination on other indole derivatives, it is hypothesized that this compound may exhibit potent quorum sensing inhibitory and antimicrobial properties. The synthetic route is accessible, and standardized biological assays are available for its evaluation. Further investigation into the biological activities and mechanism of action of this compound is warranted to determine its viability as a lead compound in drug discovery and development. This technical guide provides the foundational information and experimental framework to initiate such studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]
The Ubiquitous Presence of Bromo-Indole Alkaloids in Nature: A Technical Guide for Researchers
An in-depth exploration of the sources, quantification, isolation, and biological significance of bromo-indole alkaloids, offering a comprehensive resource for professionals in scientific research and drug development.
Introduction
Indole alkaloids represent a remarkably diverse and pharmacologically significant class of natural products. Within this group, bromo-indole alkaloids, predominantly found in marine ecosystems, have emerged as a focal point of research due to their potent and varied biological activities.[1] Marine organisms, thriving in environments characterized by high salinity and intense competition, have evolved unique biosynthetic pathways to produce these halogenated secondary metabolites. The incorporation of bromine atoms often enhances the therapeutic potential of these molecules, leading to a wide array of effects including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide provides a thorough overview of the natural occurrence of bromo-indole alkaloids, detailing their sources, quantitative data, experimental protocols for their isolation, and their impact on key cellular signaling pathways.
Natural Sources and Quantitative Data
Bromo-indole alkaloids are primarily isolated from a rich tapestry of marine life, including sponges, tunicates, corals, and molluscs.[1][3] Marine sponges, in particular, are a prolific source of these unique compounds.[1] The following tables summarize the quantitative data available for some of the well-studied bromo-indole alkaloids.
| Bromo-Indole Alkaloid | Natural Source | Concentration/Yield | Reference |
| Aplysinopsin | Tubastrea aurea (Coral) | 1.2 mg/g of wet weight | [4] |
| Barettin | Geodia barretti (Sponge) | EC50 of 0.9 µM (antifouling) | [5] |
| 8,9-dihydrobarettin | Geodia barretti (Sponge) | EC50 of 7.9 µM (antifouling) | [5] |
| 6,6'-Dibromoindigo | Murex brandaris (Mollusc) | 1.4 g from 12,000 snails | [6] |
| Dragmacidin D | Spongosorites sp. (Sponge) | IC50 of 2.6 µM (P388 cells) | [7] |
| Aeroplysinin-1 | Verongula rigida (Sponge) | 2.6 mg (2.2% w/w of fraction) | [8] |
| Dihydroxyaerothionin | Verongula rigida (Sponge) | 0.8 mg (0.7% w/w of fraction) | [8] |
Experimental Protocols
The isolation and purification of bromo-indole alkaloids from their natural sources is a meticulous process involving several key steps. Below are detailed protocols for the extraction and purification of these compounds from various marine organisms.
Protocol 1: General Extraction and Isolation from Marine Sponges (e.g., Geodia barretti)
1. Sample Preparation:
-
Immediately freeze the collected marine sponge sample to preserve its chemical integrity.[9]
-
Lyophilize (freeze-dry) the frozen sample to remove water.[9]
-
Grind the dried sponge tissue into a fine powder.[9]
2. Crude Extraction:
-
Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) (e.g., 3 x 500 mL).[9]
-
Perform each extraction at room temperature for 24 hours.[9]
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[9]
3. Solvent Partitioning (Modified Kupchan Method):
-
Dissolve the crude extract in a 1:1 CH₂Cl₂:CH₃OH solution.[9]
-
Perform liquid-liquid partitioning against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.[9]
4. Chromatographic Purification:
-
Size-Exclusion Chromatography: Use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.[10]
-
Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).[10]
-
High-Performance Liquid Chromatography (HPLC): Perform the final purification using a reversed-phase HPLC system (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.[9][10]
Protocol 2: Isolation from Marine Bacteria (e.g., Pseudoalteromonas)
1. Culture and Extraction:
-
Grow the marine bacterial strain in a suitable broth medium (e.g., marine broth).[11]
-
Extract the bacterial cell culture twice with equal volumes of dichloromethane.[11]
-
Concentrate the resulting organic phase using a rotary evaporator.[11]
-
Evaporate to dryness under a stream of nitrogen.[11]
2. Initial Purification:
-
Resuspend the residue in a mixture of acidified ethyl acetate and acetonitrile.[11]
-
Add the mixture to distilled water and centrifuge to separate the phases.[11]
-
Subject the aqueous phase to preparative HPLC.[11]
3. Final Purification:
-
Collect the active fraction from the preparative HPLC.
-
Perform a second round of purification using either reversed-phase or normal-phase analytical HPLC to obtain the pure bromo-indole alkaloid.[11]
Protocol 3: Isolation of Dragmacidin D from a Deep-Water Sponge (Spongosorites sp.)
-
Detailed protocols for the isolation of dragmacidin D have been previously reported and involve a series of chromatographic steps to yield the pure compound as its trifluoroacetate salt.[7] The purity of the isolated compound should be confirmed by 1H and 13C NMR and high-resolution mass spectrometry.[7]
Signaling Pathways and Biological Activity
Bromo-indole alkaloids exert their biological effects by modulating various cellular signaling pathways. Two of the most significant pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are crucial regulators of inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[13][14] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Certain bromo-indole alkaloids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[9] For instance, 6-bromoindole has been shown to inhibit NF-κB translocation by 63.2% at a concentration of 40 µg/mL.[9] Another compound, 3-(2-Bromoethyl)-indole, has been found to inhibit both basal and induced NF-κB activation.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Brominated cyclodipeptides from the marine sponge Geodia barretti as selective 5-HT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. vliz.be [vliz.be]
- 7. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol from 4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development, starting from commercially available 4-bromoindole. The described synthetic route is a reliable three-step process involving Vilsmeier-Haack formylation, conversion to an acetonitrile intermediate, and subsequent reduction.
Introduction
Substituted indoles are a prominent class of heterocyclic compounds frequently found in the core structure of numerous pharmaceuticals and biologically active molecules. The ability to introduce various functional groups at the C3 position of the indole ring is crucial for the development of new therapeutic agents. This protocol details a robust and reproducible method for the preparation of this compound, a key intermediate for further chemical modifications.
Overall Synthetic Scheme
The synthesis of this compound from 4-bromoindole is accomplished via the following three-step sequence:
Caption: Synthetic workflow for this compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | 4-Bromoindole | 4-Bromo-1H-indole-3-carbaldehyde | POCl₃, DMF | Dichloromethane | 85-95 |
| 2a | Acetonitrile Formation | 4-Bromo-1H-indole-3-carbaldehyde | (4-Bromo-1H-indol-3-yl)acetonitrile | NaBH₄, NaCN | MeOH, Formamide | 80-90[1] |
| 2b | Hydrolysis | (4-Bromo-1H-indol-3-yl)acetonitrile | (4-Bromo-1H-indol-3-yl)acetic acid | NaOH, H₂O/EtOH | Water, Ethanol | 80-90 |
| 3 | Reduction | (4-Bromo-1H-indol-3-yl)acetic acid | This compound | LiAlH₄ | THF | 80-90[2] |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1H-indole-3-carbaldehyde
This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of 4-bromoindole.[3][4]
Materials:
-
4-Bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromoindole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, slowly add phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 4-bromoindole over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-bromo-1H-indole-3-carbaldehyde by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of (4-Bromo-1H-indol-3-yl)acetic acid
This two-part step first converts the aldehyde to an acetonitrile, which is then hydrolyzed to the corresponding carboxylic acid. A one-pot procedure for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported and is adapted here.[1]
Part A: Synthesis of (4-Bromo-1H-indol-3-yl)acetonitrile
Materials:
-
4-Bromo-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide.
-
Add sodium borohydride (1.3 eq) in portions to the solution at room temperature with stirring.
-
After the addition of NaBH₄ is complete, add sodium cyanide (10 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude (4-bromo-1H-indol-3-yl)acetonitrile, which can be used in the next step without further purification or purified by column chromatography.
Part B: Hydrolysis to (4-Bromo-1H-indol-3-yl)acetic acid
Materials:
-
(4-Bromo-1H-indol-3-yl)acetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend (4-bromo-1H-indol-3-yl)acetonitrile (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford (4-bromo-1H-indol-3-yl)acetic acid.
Step 3: Synthesis of this compound
This final step involves the reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride.[2][5]
Materials:
-
(4-Bromo-1H-indol-3-yl)acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Nitrogen atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (4-bromo-1H-indol-3-yl)acetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF.
-
Combine the filtrate and washes and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to give the crude product.
-
Purify the crude this compound by column chromatography on silica gel to afford the pure product.
Mandatory Visualization
Caption: Detailed experimental workflow for the synthesis.
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-bromo-1H-indol-3-yl)ethanol is an indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. The bromo-substitution on the benzene ring of the indole nucleus provides a handle for further functionalization, making it a versatile intermediate for the synthesis of a variety of target molecules. This document provides a detailed protocol for a plausible synthetic route to this compound, starting from commercially available 4-bromoindole. The synthesis involves a three-step sequence: Vilsmeier-Haack formylation, conversion to the corresponding acetic acid derivative, and subsequent reduction to the target primary alcohol.
Overall Synthetic Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol describes the formylation of 4-bromoindole at the C3 position using the Vilsmeier-Haack reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-bromoindole | ≥98% | e.g., Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Saturated sodium bicarbonate solution | ACS Grade | - |
| Saturated sodium chloride solution (Brine) | ACS Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | - |
| Ethyl acetate | HPLC Grade | - |
| Hexane | HPLC Grade | - |
| Round-bottom flask | - | - |
| Magnetic stirrer | - | - |
| Ice bath | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of 4-bromoindole.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution with vigorous stirring.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 4-bromoindole (1.0 equivalent) in anhydrous DCM.
-
Add the 4-bromoindole solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, gently heat the reaction mixture to 40°C for 1 hour.
-
Cool the reaction mixture back to 0°C and carefully quench by the slow addition of an ice-cold saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-1H-indole-3-carbaldehyde.
Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| 4-bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 224.06 | Yellow solid | 85-95 |
Protocol 2: Synthesis of 2-(4-bromo-1H-indol-3-yl)acetic acid
This protocol describes the conversion of 4-bromo-1H-indole-3-carbaldehyde to 2-(4-bromo-1H-indol-3-yl)acetic acid using p-toluenesulfonylmethyl isocyanide (TosMIC).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-bromo-1H-indole-3-carbaldehyde | - | From Protocol 1 |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | ≥98% | e.g., Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | e.g., Sigma-Aldrich |
| Hydrochloric acid (HCl) | Concentrated, ACS Grade | - |
| Diethyl ether | ACS Grade | - |
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of water.
-
Acidify the mixture with concentrated hydrochloric acid (HCl) to pH 2-3.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude 2-(4-bromo-1H-indol-3-yl)acetonitrile can be hydrolyzed without further purification. Add a mixture of ethanol, water, and concentrated sulfuric acid and reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography to yield 2-(4-bromo-1H-indol-3-yl)acetic acid.[1][2]
Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| 2-(4-bromo-1H-indol-3-yl)acetic acid | C₁₀H₈BrNO₂ | 254.08 | Solid | 60-75 |
Protocol 3: Synthesis of this compound
This protocol describes the reduction of 2-(4-bromo-1H-indol-3-yl)acetic acid to the corresponding primary alcohol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(4-bromo-1H-indol-3-yl)acetic acid | - | From Protocol 2 |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | e.g., Sigma-Aldrich |
| Sodium sulfate, anhydrous (Na₂SO₄) | ACS Grade | - |
| Ethyl acetate | HPLC Grade | - |
| Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) | ACS Grade | - |
Experimental Workflow:
Caption: Workflow for the reduction of 2-(4-bromo-1H-indol-3-yl)acetic acid.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(4-bromo-1H-indol-3-yl)acetic acid (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (2.0-3.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Stir the resulting mixture vigorously until the gray suspension becomes a white precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| This compound | C₁₀H₁₀BrNO | 240.10 | Off-white solid | 80-90 |
Characterization Data (Illustrative)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 4-bromo-1H-indole-3-carbaldehyde | 10.0 (s, 1H, CHO), 8.3 (br s, 1H, NH), 7.8 (d, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 7.1 (s, 1H) | 185.0, 138.0, 136.5, 125.0, 124.0, 123.0, 120.0, 115.0, 112.0 | 224.0, 226.0 [M, M+2]⁺ |
| 2-(4-bromo-1H-indol-3-yl)acetic acid | 8.1 (br s, 1H, NH), 7.5 (d, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 7.0 (s, 1H), 3.7 (s, 2H, CH₂) | 175.0, 136.0, 128.0, 124.0, 123.0, 122.0, 114.0, 111.0, 108.0, 31.0 | 254.0, 256.0 [M, M+2]⁺ |
| This compound | 8.0 (br s, 1H, NH), 7.4 (d, 1H), 7.2 (d, 1H), 7.0 (t, 1H), 6.9 (s, 1H), 3.9 (t, 2H, CH₂OH), 3.0 (t, 2H, Ar-CH₂), 1.5 (br s, 1H, OH) | 136.0, 128.0, 124.0, 122.5, 122.0, 114.0, 112.0, 110.0, 62.0, 29.0 | 240.0, 242.0 [M, M+2]⁺ |
Note: The NMR and MS data are illustrative and based on typical values for similar indole structures. Actual experimental data should be acquired for full characterization.
References
Synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The outlined synthetic pathway involves a three-step process commencing with the synthesis of 4-bromoindole, followed by the introduction of an acetonitrile group at the 3-position and its subsequent hydrolysis to 2-(4-bromo-1H-indol-3-yl)acetic acid. The final step involves the reduction of the carboxylic acid to the target alcohol. Detailed experimental protocols for each step are provided, along with a summary of reagents and expected yields.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the following three key steps:
-
Synthesis of 4-Bromoindole: This initial step can be accomplished through various established indole synthesis methods. One common approach is a modification of the Fischer indole synthesis.
-
Synthesis of 2-(4-bromo-1H-indol-3-yl)acetic acid: This intermediate is synthesized from 4-bromoindole. A reliable method involves the gramine synthesis followed by cyanation and hydrolysis. A common route proceeds via the formation of 2-(4-bromo-1H-indol-3-yl)acetonitrile, which is then hydrolyzed to the corresponding carboxylic acid.
-
Reduction to this compound: The final step involves the reduction of the carboxylic acid group of 2-(4-bromo-1H-indol-3-yl)acetic acid to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LAH).
Data Presentation
| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Typical Yield (%) |
| 1 | 4-Bromoindole | 3-Bromophenylhydrazine hydrochloride, 1,4-Dioxane | Sulfuric acid | Acetic acid, Water | 70-80% |
| 2 | 2-(4-bromo-1H-indol-3-yl)acetic acid | 4-Bromoindole | Formaldehyde, Dimethylamine, Sodium cyanide, Sodium hydroxide | Dioxane, Water | 60-70% (over 2 steps) |
| 3 | This compound | 2-(4-bromo-1H-indol-3-yl)acetic acid | Lithium aluminum hydride (LAH) | Tetrahydrofuran (THF), Diethyl ether | 85-95% |
Experimental Protocols
Step 1: Synthesis of 4-Bromoindole
This protocol is adapted from a general Fischer indole synthesis procedure.
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
1,4-Dioxane
-
Concentrated Sulfuric Acid
-
Acetic Acid
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in a mixture of acetic acid and water is prepared.
-
To this solution, 1,4-dioxane (1.2 eq) is added, followed by the slow addition of concentrated sulfuric acid at 0 °C.
-
The reaction mixture is then heated to reflux for 2-4 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromoindole.
Step 2: Synthesis of 2-(4-bromo-1H-indol-3-yl)acetic acid
This protocol involves the formation of a gramine intermediate followed by cyanation and hydrolysis.
Materials:
-
4-Bromoindole
-
Aqueous formaldehyde (37%)
-
Aqueous dimethylamine (40%)
-
Acetic acid
-
Sodium cyanide
-
Sodium hydroxide
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Synthesis of 3-(Dimethylaminomethyl)-4-bromo-1H-indole (Gramine derivative):
-
To a cooled (0 °C) solution of 4-bromoindole (1.0 eq) in dioxane, add aqueous formaldehyde (1.2 eq) and aqueous dimethylamine (1.2 eq) sequentially.
-
Stir the mixture at room temperature for 12-16 hours.
-
The reaction mixture is then poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude gramine derivative, which can be used in the next step without further purification.
-
-
Synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile:
-
A solution of the crude gramine derivative (1.0 eq) in a mixture of dioxane and water is prepared.
-
Sodium cyanide (1.5 eq) is added, and the mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude acetonitrile derivative is purified by column chromatography.
-
-
Hydrolysis to 2-(4-bromo-1H-indol-3-yl)acetic acid:
-
The purified 2-(4-bromo-1H-indol-3-yl)acetonitrile (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (e.g., 20%).
-
The mixture is heated to reflux for 8-12 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and any unreacted starting material is extracted with diethyl ether.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4-bromo-1H-indol-3-yl)acetic acid.
-
Step 3: Synthesis of this compound
This protocol describes the reduction of the carboxylic acid using lithium aluminum hydride.
Materials:
-
2-(4-bromo-1H-indol-3-yl)acetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Sodium sulfate decahydrate (Glauber's salt) or a sequential quench with water and NaOH solution
-
Ethyl acetate
Procedure:
-
A suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 2-(4-bromo-1H-indol-3-yl)acetic acid (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched at 0 °C. This can be done by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water. Alternatively, a saturated aqueous solution of sodium sulfate can be added cautiously until the grey precipitate turns white and gas evolution ceases.
-
The resulting solid is filtered off and washed with THF or ethyl acetate.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Note and Protocol: Purification of 2-(4-bromo-1H-indol-3-yl)ethanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-bromo-1H-indol-3-yl)ethanol is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its purity is crucial for the success of subsequent synthetic steps and for accurate biological evaluation. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol is based on established methods for the purification of indole derivatives.[1][2]
Indole derivatives can be challenging to purify due to potential interactions with the acidic silica gel stationary phase, which may cause streaking of the spots on a TLC plate.[3] This protocol addresses these challenges by providing guidance on the appropriate selection of mobile phase and visualization techniques.
Data Presentation
The efficiency of a column chromatography separation is highly dependent on the choice of the solvent system, which is typically optimized using Thin-Layer Chromatography (TLC). Below is a table summarizing typical TLC and column chromatography parameters for the purification of bromoindole derivatives.
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | A commonly used, versatile stationary phase for the separation of a wide range of organic compounds, including indole derivatives.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (EtOAc) gradient | A gradient elution starting with a lower polarity mixture (e.g., 10:1 Hexane/EtOAc) and gradually increasing the polarity allows for the separation of non-polar impurities first, followed by the elution of the more polar product.[2] |
| Typical Rf of Product | ~0.3 - 0.5 | An Rf in this range in the chosen solvent system on TLC generally leads to good separation on a column.[4] |
| Visualization | UV Light (254 nm) | Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate.[1] This is a non-destructive method. |
| p-Anisaldehyde or Ehrlich's Reagent | These chemical stains can be used for visualization if the compound is not sufficiently UV-active. Ehrlich's reagent is highly specific for indoles, often producing blue or purple spots.[1] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica Gel 60 (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
2. Procedure
2.1. Preparation of the Slurry and Packing the Column
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/EtOAc 10:1).
-
Secure the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica gel. Do not let the column run dry.
2.2. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
2.3. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the initial mobile phase (e.g., Hexane/EtOAc 10:1).
-
Collect fractions in separate test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (e.g., to Hexane/EtOAc 6:1, then 4:1) to elute the desired compound.[2]
2.4. Monitoring the Separation
-
Monitor the progress of the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., Hexane/EtOAc 4:1).
-
Visualize the spots under UV light (254 nm).[1]
-
Combine the fractions containing the pure product.
2.5. Isolation of the Purified Compound
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(4-bromo-1H-indol-3-yl)ethanol, an important intermediate in pharmaceutical synthesis. The described method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products, ensuring the quality and integrity of the compound. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of expected results.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. As with any component intended for use in drug development, rigorous purity assessment is mandatory to ensure safety and efficacy. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry. This protocol outlines a gradient RP-HPLC method that provides excellent resolution and sensitivity for the analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound reference standard and test sample.
-
Sample Vials: Amber glass vials to protect the sample from light-induced degradation.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Method Parameters
Gradient Elution Program
The gradient elution program is designed to provide optimal separation of this compound from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Table 2: Gradient Elution Program
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Test Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis. Retention times and peak areas are representative and may vary slightly depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| This compound | ~12.5 | 1.00 | ≥ 99.0 |
| Potential Impurity 1 (e.g., 4-bromo-1H-indole) | ~15.2 | ~1.22 | Reportable |
| Potential Impurity 2 (e.g., Starting Material) | ~8.9 | ~0.71 | Reportable |
| Unknown Impurities | Varies | Varies | Reportable |
Table 3: Representative Quantitative Data
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following criteria should be met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the main peak |
| Theoretical Plates | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard solution |
Table 4: System Suitability Requirements
Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.
HPLC Purity Analysis Workflow
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, coupled with UV detection at 280 nm, allows for the effective separation of the main compound from its potential impurities. This method is suitable for routine quality control in research, development, and manufacturing environments.
Application Notes and Protocols for 2-(4-Bromo-1H-indol-3-yl)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-1H-indol-3-yl)ethanol is a versatile bifunctional building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive ethanol side chain at the C3 position and a bromine atom at the C4 position of the indole nucleus. This unique arrangement offers multiple opportunities for selective functionalization. The hydroxyl group can be readily transformed into ethers, esters, or azides, while the bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. This document provides detailed application notes and representative protocols for the synthetic utilization of this compound.
While specific literature detailing extensive applications of this compound is limited, the protocols herein are based on well-established methodologies for the functionalization of bromoindoles and related structures. These methods provide a strong foundation for researchers to explore the synthetic potential of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative, which can be prepared from 4-bromoindole. The following diagram illustrates a plausible synthetic workflow.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The strategic positioning of the bromo and hydroxyl groups allows for a variety of synthetic transformations. The following sections detail protocols for key reactions.
Functionalization of the Hydroxyl Group
The ethanol side chain can be readily modified through standard organic reactions.
The hydroxyl group can be converted to an ether, which is a common moiety in biologically active molecules.
Table 1: O-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Product | Representative Yield (%) |
| 1 | Methyl iodide | NaH | THF | 4-Bromo-3-(2-methoxyethyl)-1H-indole | 85-95 |
| 2 | Benzyl bromide | K₂CO₃ | Acetonitrile | 3-(2-(Benzyloxy)ethyl)-4-bromo-1H-indole | 80-90 |
Experimental Protocol: Synthesis of 4-Bromo-3-(2-methoxyethyl)-1H-indole
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Esterification of the primary alcohol can be achieved using various methods, including reaction with acyl chlorides or carboxylic acids under activating conditions.
Table 2: Esterification of this compound
| Entry | Acylating Agent | Coupling Agent/Base | Solvent | Product | Representative Yield (%) |
| 1 | Acetyl chloride | Pyridine | Dichloromethane | 2-(4-Bromo-1H-indol-3-yl)ethyl acetate | 90-98 |
| 2 | Benzoic acid | DCC, DMAP | Dichloromethane | 2-(4-Bromo-1H-indol-3-yl)ethyl benzoate | 80-90 |
Experimental Protocol: Synthesis of 2-(4-Bromo-1H-indol-3-yl)ethyl acetate
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and add pyridine (2.0 eq.).
-
Acylation: Cool the solution to 0 °C and add acetyl chloride (1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Functionalization of the C4-Position (Cross-Coupling Reactions)
The C4-bromo substituent is a key feature for diversification of the indole core through palladium-catalyzed cross-coupling reactions.
This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.
Table 3: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product | Representative Yield (%) | |---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 2-(4-Phenyl-1H-indol-3-yl)ethanol | 75-85 | | 2 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)ethanol | 65-75 |
Experimental Protocol: Synthesis of 2-(4-Phenyl-1H-indol-3-yl)ethanol
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the desired product.
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in various applications.[1][2][3]
Table 4: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Product | Representative Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 2-(4-(Phenylethynyl)-1H-indol-3-yl)ethanol | 70-80 | | 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 2-(4-((Trimethylsilyl)ethynyl)-1H-indol-3-yl)ethanol | 65-75 |
Experimental Protocol: Synthesis of 2-(4-(Phenylethynyl)-1H-indol-3-yl)ethanol
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).[1]
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (2.0 eq.).
-
Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.[1]
-
Filtration: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.[1]
-
Work-up: Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Logical Workflow for Derivatization
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Potential derivatization pathways for this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized indole derivatives. The protocols and data presented in these application notes provide a comprehensive guide for researchers to utilize this compound in their synthetic endeavors, facilitating the development of novel molecules for various applications in drug discovery and materials science. The ability to selectively modify both the hydroxyl group and the bromo-substituted aromatic ring makes it a powerful tool for creating diverse molecular architectures.
References
Application Notes and Protocols for the Derivatization of 2-(4-bromo-1H-indol-3-yl)ethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific compound, 2-(4-bromo-1H-indol-3-yl)ethanol, presents a valuable starting point for the generation of diverse chemical libraries for drug discovery. The presence of the bromine atom at the 4-position offers a handle for further functionalization through cross-coupling reactions, while the ethanol side chain provides a readily modifiable hydroxyl group for the introduction of various functionalities. This document provides detailed application notes and experimental protocols for the derivatization of this compound, targeting key signaling pathways implicated in various diseases.
Target Rationale: Kinase Inhibition and Anti-inflammatory Pathways
Derivatives of the 4-bromoindole core have shown promise as modulators of key cellular signaling pathways, making them attractive candidates for therapeutic development. Two particularly relevant pathways are the Glycogen Synthase Kinase-3 (GSK-3) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
GSK-3 Signaling Pathway: GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3] Its dysregulation has been implicated in various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer.[3][4] Inhibition of GSK-3 is therefore a promising therapeutic strategy.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[5][6][7] Chronic activation of this pathway is associated with inflammatory diseases and cancer.[6] Modulation of NF-κB signaling through the development of small molecule inhibitors is an area of intense research.
Derivatization Strategies
The primary site for derivatization on this compound is the hydroxyl group of the ethanol side chain. This can be readily converted into a variety of functional groups, including esters and ethers, to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of ester and ether derivatives of this compound.
Caption: General workflows for the synthesis of ester and ether derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of representative ester and ether derivatives of this compound.
Protocol 1: Steglich Esterification for the Synthesis of Ester Derivatives
This protocol describes a mild method for forming an ester linkage using a carbodiimide coupling agent and a catalyst.[8][9][10]
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester derivative.
Protocol 2: Mitsunobu Reaction for the Synthesis of Ester Derivatives
The Mitsunobu reaction is another effective method for esterification, particularly for secondary alcohols, proceeding with inversion of stereochemistry.[11][12][13]
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazo ester.
Protocol 3: Williamson Ether Synthesis for the Synthesis of Ether Derivatives
This classic method is used to synthesize ethers from an alcohol and an alkyl halide.[14][15][16]
Materials:
-
This compound
-
Alkyl halide of choice (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized derivatives. This data is for illustrative purposes to guide researchers in their data management and analysis.
Table 1: Synthesized Ester Derivatives and their Biological Activity
| Compound ID | R Group (from R-COOH) | Yield (%) | GSK-3β IC₅₀ (nM) | NF-κB Inhibition (% at 10 µM) |
| EST-01 | Methyl | 75 | 520 | 35 |
| EST-02 | Ethyl | 82 | 450 | 42 |
| EST-03 | Phenyl | 68 | 210 | 68 |
| EST-04 | 4-Chlorophenyl | 71 | 150 | 75 |
| EST-05 | 4-Methoxyphenyl | 65 | 350 | 55 |
Table 2: Synthesized Ether Derivatives and their Biological Activity
| Compound ID | R' Group (from R'-X) | Yield (%) | GSK-3β IC₅₀ (nM) | NF-κB Inhibition (% at 10 µM) |
| ETH-01 | Methyl | 65 | 680 | 25 |
| ETH-02 | Ethyl | 70 | 610 | 30 |
| ETH-03 | Benzyl | 78 | 320 | 60 |
| ETH-04 | 4-Fluorobenzyl | 72 | 250 | 72 |
| ETH-05 | 2-Pyridylmethyl | 60 | 410 | 48 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways.
GSK-3 Signaling Pathway
Caption: Simplified GSK-3 signaling pathway in the context of Wnt signaling.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols provided herein are robust and can be adapted to generate a wide variety of ester and ether derivatives. The focus on inhibiting GSK-3 and NF-κB signaling pathways provides a clear rationale for the biological evaluation of these novel compounds. The structured presentation of data and visualization of pathways are intended to facilitate efficient research and development in this exciting area of medicinal chemistry.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 2-(4-bromo-1H-indol-3-yl)ethanol in the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The functionalization of the indole ring system allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. This document outlines the application of 2-(4-bromo-1H-indol-3-yl)ethanol as a key starting material in the synthesis of a novel class of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The bromine atom at the 4-position of the indole ring offers a versatile handle for further diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
The proposed synthetic strategy leverages the conversion of this compound into a key aldehyde intermediate, which then undergoes a condensation and cyclization cascade to form the pyrazolo[1,5-a]pyrimidine core. This core structure is known to interact with the ATP-binding site of various kinases.
Data Presentation
The following table summarizes the hypothetical bioactivity data for a series of synthesized pyrazolo[1,5-a]pyrimidine analogs derived from this compound. The data is presented to illustrate the potential for SAR exploration by modifying the substituent at the 4-position of the indole ring.
| Compound ID | R-Group at Indole C4-Position | Target Kinase | IC50 (nM) |
| PI-001 | -Br | PIM-1 | 150 |
| PI-002 | -Phenyl | PIM-1 | 75 |
| PI-003 | -4-Fluorophenyl | PIM-1 | 50 |
| PI-004 | -4-Methoxyphenyl | PIM-1 | 65 |
| PI-005 | -Thiophen-2-yl | PIM-1 | 90 |
Experimental Protocols
1. Synthesis of (4-bromo-1H-indol-3-yl)acetaldehyde (Intermediate 1)
This protocol describes the oxidation of this compound to the corresponding aldehyde.
-
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-bromo-1H-indol-3-yl)acetaldehyde.
-
2. Synthesis of 7-(4-bromo-1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine (PI-001)
This protocol details the condensation and cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core.
-
Materials:
-
(4-bromo-1H-indol-3-yl)acetaldehyde (Intermediate 1)
-
3-Amino-1H-pyrazole
-
Ethanol
-
Potassium hydroxide (KOH)
-
-
Procedure:
-
To a solution of (4-bromo-1H-indol-3-yl)acetaldehyde (1.0 eq) in ethanol, add 3-amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of potassium hydroxide.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the title compound.
-
3. Suzuki-Miyaura Cross-Coupling for Analog Synthesis (e.g., PI-002)
This protocol describes the diversification of the 4-position of the indole ring.
-
Materials:
-
7-(4-bromo-1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine (PI-001)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
-
-
Procedure:
-
In a reaction vessel, combine 7-(4-bromo-1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Mandatory Visualization
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
2-(4-bromo-1H-indol-3-yl)ethanol: A Versatile Precursor for Novel Anticancer Agents
For Immediate Release
Shanghai, China – December 29, 2025 – Researchers in oncology and drug development are increasingly turning their attention to the synthetically versatile compound, 2-(4-bromo-1H-indol-3-yl)ethanol, also known as 4-bromotryptophol. This indole derivative serves as a crucial starting material for the synthesis of a range of potent anticancer agents that target key cellular pathways involved in cancer progression. This application note provides a detailed overview of its utility, including synthetic protocols for derivatization and the biological evaluation of the resulting compounds.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties. The strategic placement of a bromine atom at the 4-position of the indole ring in this compound offers a handle for further chemical modifications, allowing for the creation of diverse libraries of potential drug candidates. The ethanol side chain at the 3-position provides an additional site for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthetic Pathways and Derivatization
The primary application of this compound in anticancer drug discovery lies in its role as a precursor for the synthesis of more complex molecules, such as tubulin polymerization inhibitors and protein kinase inhibitors.
A general workflow for the utilization of this compound as a precursor is outlined below:
Figure 1: General synthetic workflow for derivatization of this compound.
Protocol 1: Synthesis of a Triazole-Containing Derivative
This protocol describes a representative synthesis of a triazole-containing indole derivative, a class of compounds known to exhibit tubulin polymerization inhibitory activity.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
A terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
Mesylation of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Azide Formation:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide derivative.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the crude azide derivative and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final triazole derivative.
-
Biological Activity and Mechanism of Action
Derivatives of this compound have shown promising anticancer activity against a variety of cancer cell lines. The primary mechanisms of action for many of these compounds involve the disruption of microtubule dynamics or the inhibition of protein kinases crucial for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition
Many indole derivatives synthesized from 4-bromotryptophol act as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Figure 2: Signaling pathway of tubulin inhibition by indole derivatives.
Protein Kinase Inhibition
Certain derivatives have been designed to target specific protein kinases that are overactive in cancer cells. These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the tryptophol derivatives can block these oncogenic signaling cascades.
Quantitative Data
The anticancer activity of synthesized derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Tryptophol-Triazole-1 | Triazole | MCF-7 (Breast) | 5.2 |
| Tryptophol-Triazole-1 | Triazole | HCT-116 (Colon) | 8.7 |
| Tryptophol-Amine-1 | Amine | A549 (Lung) | 12.1 |
| Tryptophol-Amine-2 | Amine | HeLa (Cervical) | 9.5 |
Table 1: Representative IC50 values of this compound derivatives against various cancer cell lines.
Experimental Protocols for Biological Evaluation
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel anticancer agents. Its chemical tractability allows for the creation of a wide array of derivatives that can be tailored to target specific cancer-related pathways, such as tubulin polymerization and protein kinase signaling. The detailed protocols provided herein offer a foundation for researchers to explore the potential of this promising scaffold in the development of next-generation cancer therapeutics. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and selectivity.
Application Note: N-Protection of 2-(4-bromo-1H-indol-3-yl)ethanol for Advanced Synthetic Applications
Introduction
In the realm of medicinal chemistry and drug development, the indole scaffold is a privileged structure found in numerous biologically active compounds. The targeted functionalization of the indole core is often a critical step in the synthesis of complex molecules. However, the reactivity of the indole nitrogen can interfere with desired chemical transformations at other positions of the molecule. Therefore, the protection of the indole nitrogen is a common and crucial strategy. This application note provides a detailed experimental protocol for the N-protection of 2-(4-bromo-1H-indol-3-yl)ethanol, a versatile building block for the synthesis of various therapeutic agents. The selection of an appropriate protecting group is paramount to ensure stability during subsequent reaction steps and to allow for efficient deprotection under mild conditions that preserve the integrity of the overall molecule.
Protecting Group Selection
Several protecting groups are commonly employed for the indole nitrogen, including tert-butoxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of the protecting group depends on the stability requirements for the subsequent synthetic steps and the desired deprotection conditions.
-
tert-Butoxycarbonyl (Boc): This group is widely used due to its ease of introduction and its removal under mildly acidic conditions. It is generally stable to a wide range of non-acidic reagents.
-
Tosyl (Ts): The tosyl group is a robust protecting group, stable to acidic conditions and various oxidizing and reducing agents. Its removal typically requires strong reducing agents or harsh basic conditions.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is stable to a variety of conditions, including those that cleave silyl ethers. It can be removed using fluoride ion sources or under acidic conditions.
For the N-protection of this compound, the Boc group is often a suitable choice due to the presence of the hydroxyl group, which might be sensitive to the harsh conditions required for the deprotection of other groups.
Experimental Protocol: N-Boc Protection of this compound
This protocol details the procedure for the protection of the indole nitrogen of this compound using di-tert-butyl dicarbonate (Boc)₂O.
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF or DCM (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) or DIPEA (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq). Finally, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Table 1: Summary of Reaction Components and Conditions for N-Boc Protection
| Component | Molecular Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 240.10 | 1.0 | 240.1 mg |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.2 | 261.9 mg |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.209 mL |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 12.2 mg |
| Anhydrous THF | - | - | 10 mL |
Deprotection Protocol: Removal of the N-Boc Group
The N-Boc group can be readily removed under acidic conditions to regenerate the free indole.
Procedure:
-
Dissolve the N-Boc protected this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in 1,4-dioxane).
-
Stir the reaction mixture at room temperature and monitor by TLC.[1][2]
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected indole.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-Boc protection and subsequent deprotection of this compound.
Signaling Pathway Analogy: The Role of Protection Chemistry
The logic of protecting group chemistry can be visualized as a controlled signaling pathway, where the protecting group acts as a temporary signal that modifies the reactivity of a functional group.
Caption: A diagram illustrating the logic of protecting group strategy as a controlled chemical pathway.
References
Application Notes and Protocols for the Characterization of 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-(4-bromo-1H-indol-3-yl)ethanol, a key intermediate in the synthesis of various biologically active compounds. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis will ensure accurate identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental spectra for this specific molecule, the following data is predicted based on structure-activity relationships and computational models. Actual experimental values may vary slightly.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 124.5 |
| C3 | - | 113.8 |
| C3a | - | 128.0 |
| C4 | - | 114.9 |
| C5 | 7.25 (d, J=7.9 Hz) | 122.8 |
| C6 | 7.05 (t, J=7.9 Hz) | 125.0 |
| C7 | 7.35 (d, J=7.9 Hz) | 122.0 |
| C7a | - | 136.5 |
| CH (indole) | 7.15 (s) | 123.0 |
| CH₂ (ethyl) | 3.05 (t, J=6.5 Hz) | 29.0 |
| CH₂ (ethyl) | 3.90 (t, J=6.5 Hz) | 62.5 |
| NH | 8.10 (br s) | - |
| OH | ~1.5 (br s) | - |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required to achieve a good signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data
Table 2: Expected m/z Values for Key Fragments
| Fragment | Formula | Expected m/z | Notes |
| Molecular Ion [M]⁺ | C₁₀H₁₀⁷⁹BrNO⁺ | 239 | Isotopic peak for ⁷⁹Br |
| Molecular Ion [M+2]⁺ | C₁₀H₁₀⁸¹BrNO⁺ | 241 | Isotopic peak for ⁸¹Br (approx. same intensity as M⁺) |
| [M-H₂O]⁺ | C₁₀H₈BrN⁺ | 221/223 | Loss of water |
| [M-CH₂OH]⁺ | C₉H₇BrN⁺ | 208/210 | Cleavage of the ethanol side chain |
| Indole fragment | C₈H₆N⁺ | 116 | Loss of bromo-ethanol side chain |
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade) or other suitable solvent
-
Mass spectrometer (e.g., ESI-QTOF or GC-MS)
Procedure (for ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion mode.
-
Calibrate the instrument using a standard calibrant solution.
-
Set the appropriate source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via direct injection or through an HPLC system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion peaks (m/z 239 and 241) as precursors.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions.
-
Compare the observed isotopic pattern for the bromine-containing ions with the theoretical pattern.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can also be used for its purification.
HPLC Method Parameters
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Expected Retention Time | ~12-15 minutes (highly dependent on the specific system) |
Experimental Protocol: HPLC
Objective: To assess the purity of a this compound sample.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh about 1 mg of the sample and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the gradient method as described in Table 3.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak.
-
Elemental Analysis
Elemental analysis is used to determine the percentage composition of elements (C, H, N) in the compound, which serves as a confirmation of its empirical formula.
Theoretical Elemental Composition
Table 4: Theoretical Elemental Composition for C₁₀H₁₀BrNO
| Element | Symbol | Theoretical % |
| Carbon | C | 50.02 |
| Hydrogen | H | 4.20 |
| Bromine | Br | 33.28 |
| Nitrogen | N | 5.83 |
| Oxygen | O | 6.66 |
Experimental Protocol: Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Materials:
-
This compound sample (high purity)
-
Elemental analyzer
Procedure:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrument Setup:
-
Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Set the instrument parameters according to the manufacturer's instructions.
-
-
Analysis:
-
Place the sample capsule into the autosampler.
-
Initiate the analysis sequence. The instrument will combust the sample and measure the resulting gases (CO₂, H₂O, N₂) to determine the elemental composition.
-
-
Data Analysis:
-
Compare the experimental percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process starting from 4-bromoindole. The first step is the alkylation of the C3 position of the indole ring with an ethyl 2-haloacetate (e.g., ethyl 2-bromoacetate or ethyl 2-chloroacetate) to form ethyl 2-(4-bromo-1H-indol-3-yl)acetate. This is typically followed by the reduction of the ester functional group to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the most critical parameters to control during the C3-alkylation of 4-bromoindole?
The key parameters to control during the C3-alkylation step are the choice of base, solvent, and temperature. A common side reaction is N-alkylation, competing with the desired C3-alkylation. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation by deprotonating the indole nitrogen.[1] To enhance C3-selectivity, milder conditions or alternative methods may be employed. Careful temperature control is also crucial to prevent the formation of polymeric byproducts.
Q3: Can the bromine atom on the indole ring be lost during the synthesis?
Yes, dehalogenation is a potential side reaction, particularly during the reduction step with strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] The reaction conditions should be carefully controlled to minimize this undesired byproduct. Milder reducing agents or carefully controlling the stoichiometry and temperature can help preserve the bromo-substituent.
Q4: I am observing multiple spots on my TLC after the reduction step. What could these be?
Multiple spots on a TLC plate after the reduction step could indicate the presence of the desired product, unreacted starting material (the ester), the debrominated product (2-(1H-indol-3-yl)ethanol), and potentially over-reduced species where the indole ring itself has been partially saturated, though this is less common under standard conditions. Dimerization of the starting indole or product under acidic workup conditions can also lead to impurities.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of C3-Alkylated Intermediate and Formation of N-Alkylated Byproduct
-
Observation: NMR analysis of the crude product from the first step shows a mixture of C3- and N-alkylated 4-bromoindole.
-
Potential Causes:
-
The base and solvent system used favors N-alkylation. Strong bases like NaH deprotonate the indole nitrogen, increasing its nucleophilicity.[1]
-
High reaction temperatures can also influence the N/C alkylation ratio.
-
-
Solutions:
-
Modify Reaction Conditions: Consider using a phase-transfer catalyst with a weaker base, which can favor C3-alkylation.
-
Protecting Group Strategy: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before alkylation to ensure exclusive C3-functionalization. The protecting group can be removed after the reduction step.
-
Alternative Alkylating Agents: The choice of the haloacetate can influence selectivity.
-
Issue 2: Significant Formation of Debrominated Product During Reduction
-
Observation: Mass spectrometry analysis of the final product shows a significant peak corresponding to the mass of 2-(1H-indol-3-yl)ethanol.
-
Potential Cause: The use of a strong reducing agent like LiAlH₄ can lead to reductive cleavage of the C-Br bond.[2]
-
Solutions:
-
Milder Reducing Agent: Consider using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is often more selective for ester reduction without affecting aryl halides.
-
Careful Control of Stoichiometry: Use a minimal excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to reduce the ester.
-
Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged reaction times.
-
Issue 3: Formation of Polymeric or Dimeric Byproducts
-
Observation: The crude product contains high molecular weight, often insoluble, byproducts.
-
Potential Causes:
-
Solutions:
-
Neutral or Mildly Basic Work-up: Use a buffered or mildly basic aqueous work-up to neutralize any acid catalysts promptly.
-
Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.
-
Dilution: Running the reaction at a higher dilution may favor intramolecular reactions over intermolecular polymerization.
-
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-bromo-1H-indol-3-yl)acetate (Illustrative Protocol)
-
To a solution of 4-bromoindole (1.0 eq) in a suitable solvent (e.g., anhydrous DMF), add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl 2-bromoacetate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Illustrative Protocol)
-
To a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 2-(4-bromo-1H-indol-3-yl)acetate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product Name | Chemical Structure | Common Method of Identification | Mitigation Strategy |
| 2-(4-bromo-1-ethylacetate-1H-indol-3-yl)ethanol | (Structure with ethyl acetate on N) | NMR, Mass Spectrometry | Use N-protection or milder C3-alkylation conditions. |
| 2-(1H-indol-3-yl)ethanol | (Structure without Br) | Mass Spectrometry | Use milder reducing agent, control stoichiometry and temperature. |
| 3,3'-bis(2-hydroxyethyl)-4,4'-dibromo-1H,1'H-bi-indole | (Dimeric structure) | Mass Spectrometry, NMR | Avoid strongly acidic conditions, control temperature. |
| Polymeric materials | (Complex mixture) | Insoluble, broad NMR signals | Avoid high temperatures and strong acids. |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in 4-Bromoindole Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the derivatization of 4-bromoindole. The guidance is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of 4-bromoindole is resulting in a very low yield, with a significant amount of starting material unreacted. What are the potential causes?
Low yields in N-alkylation reactions of 4-bromoindole can stem from several factors, primarily related to incomplete deprotonation of the indole nitrogen, the reactivity of the alkylating agent, and the reaction conditions.[1][2]
-
Incomplete Deprotonation: The indole N-H proton must be fully removed by a suitable base to form the reactive indolide anion. If deprotonation is incomplete, the reaction will not proceed to completion.[1]
-
Base Strength and Solubility: The base used may not be strong enough to fully deprotonate the indole. For instance, weaker bases like potassium carbonate (K₂CO₃) may require heating to be effective.[2] Furthermore, the solubility of the base and the resulting indole salt in the reaction solvent is crucial; poor solubility can lead to low reactivity.[2]
-
Reaction Conditions: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[3] Running the reaction at room temperature may result in a sluggish or stalled reaction. Additionally, the presence of moisture can quench strong bases like sodium hydride (NaH), so anhydrous conditions are critical.[2]
-
Steric Hindrance: A bulky alkylating agent or substituents near the indole nitrogen can sterically hinder the reaction, slowing it down.[1][3]
Q2: I am observing a significant amount of a side product in my 4-bromoindole derivatization. How can I identify and minimize it?
The most common side reaction in the derivatization of indoles is C3-alkylation, due to the high nucleophilicity of the C3 position.[1][2] If N-alkylation is slow, C3-alkylation can become a dominant pathway.[1]
To minimize C3-alkylation:
-
Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., NaH) in an appropriate solvent (e.g., DMF) to ensure the indole N-H is fully deprotonated before adding the alkylating agent.[1]
-
Control Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]
-
Choice of Electrophile: Highly reactive electrophiles may decrease selectivity.[1]
Another common issue, particularly in cross-coupling reactions, is the formation of homocoupled products or protodeboronation in the case of Suzuki couplings.[4][5] To mitigate these:
-
Use Anhydrous Conditions: Moisture can promote protodeboronation.[4]
-
Optimize Reaction Parameters: Adjusting the catalyst, ligand, base, and solvent can improve selectivity for the desired cross-coupling product.[5][6]
Q3: My Suzuki coupling reaction with 4-bromoindole is giving a low yield. What are the key parameters to optimize?
Low yields in Suzuki couplings involving 4-bromoindole are often due to catalyst deactivation, inappropriate reaction conditions, or side reactions.[4][5]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can overcome the activation barrier for oxidative addition.[4][6]
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typically required to dissolve all reactants and facilitate the catalytic cycle.[6]
-
Degassing: Thoroughly degassing the solvent to remove oxygen is crucial, as oxygen can deactivate the palladium catalyst.[6]
-
Temperature: The reaction may require heating to proceed efficiently.[6]
Q4: Should I use a protecting group for the indole nitrogen in my 4-bromoindole derivatization?
Yes, for many reactions, especially palladium-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig aminations, N-protection is highly recommended.[7] The acidic N-H proton can be deprotonated under basic conditions, and the resulting indolide anion can interfere with the catalytic cycle and promote side reactions like debromination.[7]
Commonly used protecting groups for indoles include:
-
Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions.[7]
-
Ts (Tosyl): An electron-withdrawing group that offers greater stability but requires harsher conditions for removal.[7]
-
SEM (2-(Trimethylsilyl)ethoxy)methyl): Robust and cleaved by fluoride sources, useful when acidic or basic deprotection is not desired.[7]
Troubleshooting Guides
Low Yield in N-Alkylation
| Symptom | Potential Cause | Recommended Solution |
| High amount of unreacted 4-bromoindole | Incomplete deprotonation | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. Increase reaction time for deprotonation.[1][2] |
| Low reaction temperature | Increase the reaction temperature. Consider using microwave irradiation.[3][8] | |
| Poor solubility of reagents | Switch to a solvent with better solubilizing properties, such as DMF.[2] | |
| Formation of C3-alkylated side product | Incomplete deprotonation favoring C3 attack | Ensure complete deprotonation before adding the alkylating agent. Add the alkylating agent slowly at a low temperature.[1] |
| Kinetic vs. thermodynamic control | Increase the reaction temperature to favor the N-alkylated product.[1] | |
| Reaction stalls or is very slow | Steric hindrance | If possible, use a less sterically hindered alkylating agent. Increase the reaction temperature.[1][3] |
| Deactivated alkylating agent | Use a fresh, high-purity alkylating agent. Consider adding catalytic potassium iodide (KI) for alkyl bromides.[8] |
Low Yield in Suzuki Cross-Coupling
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Inefficient catalyst system | Switch to a more active catalyst with bulky, electron-rich phosphine ligands (e.g., Pd₂(dba)₃/P(t-Bu)₃).[5] Increase catalyst loading.[6] |
| Inappropriate base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure at least 2-3 equivalents are used.[6] | |
| Unsuitable solvent | Use a degassed solvent mixture such as dioxane/water or toluene/water.[6] | |
| Formation of homocoupled or protodeboronated byproducts | Presence of water/oxygen | Use anhydrous solvents and thoroughly degas the reaction mixture.[4] |
| Slow cross-coupling reaction | Optimize catalyst, ligand, and temperature to accelerate the desired reaction.[4] | |
| Catalyst decomposition (black precipitate) | High temperature or improper ligand stabilization | Use a more stable catalyst system. Ensure the ligand is appropriate for the reaction conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-Bromoindole
This protocol describes a general method for the N-alkylation of 4-bromoindole using sodium hydride as the base and DMF as the solvent.
Materials:
-
4-Bromoindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoindole (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-bromoindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.
-
Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Gentle heating may be required for less reactive alkylating agents.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated 4-bromoindole.[9]
Protocol 2: General Procedure for Suzuki Coupling of 4-Bromoindole
This protocol provides a general method for the Suzuki coupling of N-protected 4-bromoindole with a boronic acid.
Materials:
-
N-protected 4-bromoindole (e.g., N-Boc-4-bromoindole)
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Ligand (if using a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the N-protected 4-bromoindole (1.0 eq), boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) for several cycles.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][6]
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 2-(4-bromo-1H-indol-3-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically starts from 4-bromoindole. The primary challenge is the introduction of the ethanol group at the C3 position of the indole ring. Common strategies include:
-
Route A: Acylation followed by reduction. This involves the acylation of 4-bromoindole at the C3 position with a reagent like ethyl oxalyl chloride, followed by reduction of the resulting glyoxylate with a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Route B: Alkylation with a two-carbon electrophile. This can be achieved through a Grignard reaction of the indolyl magnesium halide with ethylene oxide.
-
Route C: Reduction of an intermediate containing the C2-side chain. This involves the synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile or ethyl 2-(4-bromo-1H-indol-3-yl)acetate, followed by reduction of the nitrile or ester functionality to the corresponding alcohol.
Q2: I am observing low yields in my C3-alkylation of 4-bromoindole. What are the potential causes?
A2: Low yields in the C3-alkylation of indoles can stem from several factors:
-
N-Alkylation: The indole nitrogen is also nucleophilic and can compete with the C3 position for the alkylating agent, leading to the formation of N-alkylated byproducts.
-
Dialkylation: In some cases, both the nitrogen and the C3 position can be alkylated.
-
Poor reactivity of the electrophile: The chosen two-carbon electrophile might not be reactive enough under the applied conditions.
-
Steric hindrance: Although less common for a simple ethanol side chain, steric hindrance on the indole ring can impede the reaction.
-
Decomposition of starting material or product: Indole derivatives can be sensitive to strong acids, bases, or high temperatures.
Q3: How can I improve the regioselectivity for C3-alkylation over N-alkylation?
A3: Favoring C3-alkylation over N-alkylation is a common challenge. Here are some strategies:
-
Use of Metal Salts: The reaction of indole with a Grignard reagent (e.g., MeMgI) or other metal salts can form an indolyl salt. The nature of the counter-ion influences the N/C selectivity of the subsequent alkylation. More ionic salts tend to favor N-alkylation, while more covalent salts can favor C3-alkylation.
-
Protecting Groups: Transient protection of the indole nitrogen with a suitable protecting group can direct the alkylation to the C3 position.
-
Reaction Conditions: Lower reaction temperatures generally favor C3-alkylation.
Q4: What are the common issues encountered during the reduction step with LiAlH₄?
A4: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its use requires careful handling. Common issues include:
-
Over-reduction: In some cases, other functional groups on the indole ring might be susceptible to reduction.
-
Difficult work-up: The quenching of excess LiAlH₄ and the work-up of the aluminum salts can be challenging and may affect the final yield.
-
Safety hazards: LiAlH₄ reacts violently with water and protic solvents. All equipment must be scrupulously dried, and the reaction must be performed under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low or No Product Formation in C3-Alkylation
| Potential Cause | Troubleshooting Step |
| Inactive Grignard Reagent | Ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be used to initiate the reaction. All glassware must be flame-dried, and anhydrous solvents must be used. |
| Low Reactivity of Electrophile | Consider using a more reactive electrophile. For example, if using ethylene oxide, ensure it is freshly distilled. Alternatively, consider a different synthetic route, such as the acylation-reduction pathway. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Grignard reactions are often initiated at 0 °C and then allowed to warm to room temperature or gently heated. |
| Side Reactions (e.g., N-alkylation) | Modify the reaction conditions to favor C3-alkylation as described in the FAQs. Consider using a protecting group strategy. |
Issue 2: Formation of Multiple Products (Byproducts)
| Potential Cause | Troubleshooting Step |
| N-Alkylation | Analyze the reaction mixture by TLC or LC-MS to identify the byproduct. If N-alkylation is confirmed, refer to the strategies in the FAQs to improve C3-selectivity. |
| Dialkylation | Use a stoichiometric amount of the alkylating agent. Slow, dropwise addition of the electrophile can also minimize dialkylation. |
| Decomposition | Monitor the reaction closely by TLC to avoid prolonged reaction times. Consider lowering the reaction temperature. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids if the product is acid-sensitive). |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Step | | Close Polarity of Product and Byproducts | Optimize the column chromatography conditions. Try different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small percentage of a more polar solvent like methanol). Consider using a different stationary phase for chromatography. | | Tailing on Silica Gel | Add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing of the amine-containing indole product. | | Product Instability on Silica | If the product is unstable on silica gel, consider alternative purification methods such as recrystallization or preparative TLC. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline based on established procedures for the C3-alkylation of indoles. Optimization of specific parameters may be required.
-
Preparation of the Indolyl Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF via a syringe.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the Grignard formation (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
To the freshly prepared ethylmagnesium bromide solution, add a solution of 4-bromoindole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Reaction with Ethylene Oxide:
-
Cool the solution of the indolyl Grignard reagent to 0 °C.
-
Slowly bubble freshly distilled ethylene oxide gas through the solution or add a solution of ethylene oxide in anhydrous THF dropwise.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Protocol 2: Synthesis via Reduction of Ethyl 2-(4-bromo-1H-indol-3-yl)glyoxylate
This protocol provides an alternative route to the target compound.
-
Synthesis of Ethyl 2-(4-bromo-1H-indol-3-yl)glyoxylate:
-
To a solution of 4-bromoindole (1.0 eq.) in anhydrous diethyl ether at 0 °C, add ethyl oxalyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Reduction with Lithium Aluminum Hydride (LiAlH₄):
-
To a suspension of LiAlH₄ (3-4 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-(4-bromo-1H-indol-3-yl)glyoxylate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield this compound.
-
Data Presentation
Table 1: Optimization of C3-Alkylation of Indole with an Alcohol (Representative Data)
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ru-complex | K₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | Ir-complex | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | Fe-complex | t-BuOK | THF | 65 | 24 | 78 |
| 4 | None | K₂CO₃ | Toluene | 110 | 24 | <10 |
Note: This table presents representative data for the C3-alkylation of indoles with alcohols using various transition metal catalysts to illustrate the effect of different reaction parameters. The optimal conditions for the synthesis of this compound may vary.
Mandatory Visualization
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Potential Signaling Pathways
Indole derivatives are known to interact with a variety of biological targets, particularly within the central nervous system. While specific data for this compound is limited as it is primarily a synthetic intermediate, its structural similarity to other biologically active indoles, such as tryptophol and derivatives of the neurotransmitter serotonin, suggests potential interactions with serotonergic pathways.
Derivatives of indole-3-ethanol may modulate the activity of:
-
Serotonin Receptors (5-HT Receptors): Many indole-based compounds are agonists or antagonists of various 5-HT receptor subtypes, which are involved in mood, cognition, and sleep regulation.
-
Monoamine Oxidase (MAO): Some indole derivatives can inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
Neuronal Ion Channels: Certain indole alkaloids have been shown to modulate the function of neuronal ion channels, affecting neuronal excitability.
Further derivatization of this compound could lead to novel compounds with therapeutic potential in neurological disorders. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships.
Caption: Potential neurological signaling pathways for indole derivatives.
Technical Support Center: Purification of 2-(4-bromo-1H-indol-3-yl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-bromo-1H-indol-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
The most common impurity is typically the unreacted starting material, 2-(4-bromo-1H-indol-3-yl)acetic acid. This is especially prevalent if the synthesis involves the reduction of the carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH₄). Other potential impurities can include by-products from the reduction process or residual solvents.
Q2: How can I detect the presence of the carboxylic acid impurity in my sample?
Thin-Layer Chromatography (TLC) is a rapid and effective method for detecting the presence of the more polar carboxylic acid impurity. The starting material will have a lower Rf value (it will travel a shorter distance up the plate) compared to the desired ethanol product. For visualization, indole compounds can be stained with Ehrlich's reagent, which typically produces blue or purple spots.[1][2][3]
Q3: My purified this compound appears as a colored oil or discolored solid. What is the likely cause and how can I fix it?
Discoloration often indicates the presence of minor, highly colored impurities or degradation products. Purification by column chromatography is generally effective at removing these impurities. If the product is a solid, recrystallization can also be an effective method to obtain a pure, crystalline product.
Q4: I am having trouble separating the product from the starting material using column chromatography. What can I do?
If you are using a hexane/ethyl acetate solvent system, a gradual increase in the polarity (gradient elution) should effectively separate the less polar ethanol product from the more polar carboxylic acid starting material. Ensure you are using an appropriate solvent system, which can be optimized using TLC. For indole compounds, a standard mobile phase is a mixture of hexane and ethyl acetate.[4]
Q5: Can I use recrystallization to purify this compound?
Yes, if the product is a solid, recrystallization is a viable purification method. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The ideal solvent system will dissolve the compound when hot but lead to precipitation of pure crystals upon cooling, while the impurities remain in solution.[5]
Troubleshooting Guides
Issue 1: The product and impurity co-elute during column chromatography.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Develop a new solvent system using TLC. Test various ratios of hexane and ethyl acetate to achieve good separation between the product and the impurity spots. An ideal Rf value for the product is around 0.3.
-
Use a Different Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina.
-
Employ Gradient Elution: Start with a less polar solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate). This will help to first elute the less polar product, followed by the more polar impurities.
-
Issue 2: Low recovery of the product after recrystallization.
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Wash with Cold Solvent: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
Experimental Protocols
Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
A glass chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
The silica gel is allowed to settle, and the excess solvent is drained to the top of the silica bed.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
This solution is carefully loaded onto the top of the silica gel column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. A common starting point is 10% ethyl acetate in hexane, gradually increasing to 30-40% ethyl acetate.
-
Fractions are collected in test tubes.
-
-
Analysis of Fractions:
-
Isolation of Pure Product:
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
-
Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, water) at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data
Due to the lack of specific published data for the purification of this compound, the following table provides representative data based on the purification of similar bromo-indole compounds.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Column Chromatography | 80-90% | >98% | 70-85% |
| Recrystallization | 85-95% | >99% | 60-80% |
Visualizations
References
Stability issues of 2-(4-bromo-1H-indol-3-yl)ethanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-(4-bromo-1H-indol-3-yl)ethanol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several environmental and chemical factors. These include exposure to light (especially UV), elevated temperatures, presence of oxidizing agents, and extreme pH conditions (both acidic and basic).[1][2] The indole ring is susceptible to oxidation, and the ethanol side chain can also undergo reactions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific data for this molecule is limited, indole derivatives are known to degrade via several pathways. The most common include oxidation of the indole ring to form oxindole and isatin derivatives, and potential hydroxylation at various positions on the indole nucleus.[3] Under harsh acidic or basic conditions, etherification or other reactions involving the ethanol side chain may also occur.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures (2-8°C or frozen at -20°C for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and purged with an inert gas like nitrogen or argon to prevent oxidation.[1]
Q4: Which solvents are recommended for preparing solutions to maximize stability?
A4: Aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred for stock solutions. For aqueous-based assays, it is advisable to prepare fresh dilutions from a stock in an appropriate buffer immediately before use. The choice of solvent should also consider the downstream application to avoid interference.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[4][5][6][7] This method should be able to separate the parent compound from any potential degradation products, allowing for the quantification of the remaining active compound over time.
Troubleshooting Guides
Issue 1: Rapid Disappearance of the Parent Compound Peak in HPLC Analysis
Question: I've prepared a solution of this compound in methanol for my experiments. However, when I analyze it by HPLC after a short period, I observe a significant decrease in the area of the parent peak and the appearance of several new, smaller peaks. What could be the cause?
Answer: This issue likely points to the degradation of the compound. The indole moiety is known to be sensitive to several factors that could be present in your experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | The indole ring is susceptible to degradation upon exposure to UV and visible light.[1] Store solutions in amber vials or protect them from light. Prepare samples under reduced light conditions if possible. |
| Oxidation | Dissolved oxygen in the solvent can promote oxidative degradation.[1] Use de-gassed solvents for solution preparation. Purge the headspace of the vial with nitrogen or argon before sealing. |
| Solvent Reactivity | While methanol is a common solvent, it can be protic and potentially reactive over time, especially if not of high purity. Consider preparing a stock solution in a more inert solvent like acetonitrile or DMSO and making fresh dilutions into methanol as needed. |
| Temperature Effects | Storing the solution at room temperature can accelerate degradation.[1] Store stock solutions at 2-8°C for short-term use or at -20°C or lower for long-term storage. |
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am using this compound in a multi-day cell culture experiment. The biological effect I'm measuring seems to vary significantly between experiments, even at the same concentration. Could this be a stability issue?
Answer: Yes, inconsistent biological activity is a classic sign of compound instability in the assay medium. The complex, aqueous, and oxygen-rich environment of cell culture media at 37°C can be harsh on sensitive compounds.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 3: Appearance of Colored Precipitate in Solution
Question: After storing my stock solution of this compound in DMSO at 4°C, I noticed the solution has turned slightly yellow/brown and a precipitate has formed. What is happening?
Answer: The color change and precipitation are strong indicators of degradation and polymerization. Indole derivatives can undergo oxidative polymerization to form colored, often insoluble, products.
Summary of Potential Degradation Under Stress Conditions (Hypothetical Data)
The following table presents hypothetical data from a forced degradation study to illustrate the compound's potential sensitivities. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method can detect the degradants.[2][8]
| Stress Condition | Conditions | Time | % Degradation (Hypothetical) | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24h | 15% | Slight increase in a primary degradant peak. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8h | 25% | Rapid degradation, multiple degradant peaks. |
| Oxidation | 3% H₂O₂ at RT | 4h | 40% | Significant degradation, solution turns yellow. |
| Thermal | 80°C in solution | 48h | 10% | Moderate degradation. |
| Photolytic | ICH Q1B light exposure | 24h | 30% | Significant degradation, formation of colored species. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 1, 4, and 8 hours.
-
Thermal Degradation: Incubate a vial of the stock solution in an oven at 80°C. Sample at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8][9] Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested HPLC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (Indole Chromophore) |
| Injection Volume | 10 µL |
Procedure:
-
System Suitability: Inject the unstressed sample solution five times. The relative standard deviation (RSD) for the peak area of the parent compound should be less than 2%.
-
Specificity Analysis: Inject the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of its degradants to ensure there is no co-elution.
Potential Degradation Pathway
The indole ring is electron-rich and susceptible to oxidation. A probable degradation pathway involves oxidation at the 2- and 3-positions of the indole ring.
Caption: A potential oxidative degradation pathway.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. jddtonline.info [jddtonline.info]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Preventing Dimerization of Indole Compounds During Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of indole dimerization during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is indole dimerization and why does it occur during synthesis?
A1: Indole dimerization is an undesired side-reaction where two indole molecules react with each other to form a dimeric byproduct. This typically occurs under acidic conditions. The indole ring is electron-rich, particularly at the C3 position, making it highly nucleophilic. In the presence of an acid, one indole molecule can become protonated, creating an electrophilic species that is then attacked by the nucleophilic C3 position of a second indole molecule. This process can continue, leading to the formation of trimers and polymers.
Q2: Which reaction types are particularly prone to indole dimerization?
A2: Reactions that are conducted under acidic conditions are most susceptible to this issue. This includes common and powerful reactions such as the Pictet-Spengler reaction, Friedel-Crafts acylations and alkylations, and other electrophilic substitution reactions.[1]
Q3: How can I visually identify if dimerization has occurred in my reaction?
A3: The formation of dimeric and polymeric byproducts often results in the appearance of a deep red, brown, or black color in the reaction mixture. These byproducts can also present as insoluble, tar-like materials that complicate the purification of the desired product.
Q4: What are the primary strategies to prevent indole dimerization?
A4: The main strategies revolve around reducing the nucleophilicity of the indole ring or minimizing the acidity of the reaction medium. Key approaches include:
-
N-Protection: Introducing an electron-withdrawing protecting group on the indole nitrogen (e.g., Boc, Tosyl) significantly reduces the electron density of the pyrrole ring, thereby decreasing its nucleophilicity.
-
Use of Mild Lewis Acids: Employing milder Lewis acids, such as Scandium triflate (Sc(OTf)₃), can catalyze the desired reaction without being harsh enough to promote significant dimerization.[2]
-
Reaction Condition Optimization: Carefully controlling temperature, reaction time, and the rate of reagent addition can help to minimize the formation of byproducts.
Q5: How do I choose the right N-protecting group for my synthesis?
A5: The choice of protecting group depends on the stability required for your subsequent reaction steps and the ease of removal.
-
Boc (tert-butyloxycarbonyl): This is a popular choice as it is highly effective at preventing dimerization and can be removed under relatively mild acidic conditions (e.g., with TFA) or thermal conditions.[3][4]
-
Tosyl (Ts) or other sulfonyl groups: These are more robust and offer greater stability to a wider range of reaction conditions, but their removal often requires harsher conditions.
Troubleshooting Guides
Issue 1: Significant Dimerization Observed Despite Using a Mild Lewis Acid
| Possible Cause | Solution & Recommendation |
| Reaction temperature is too high. | Lower the reaction temperature. Many reactions can proceed efficiently at 0 °C or even lower, which can significantly suppress the rate of dimerization.[5] |
| High concentration of reactants. | Run the reaction at a lower concentration. Diluting the reaction mixture can reduce the frequency of intermolecular reactions that lead to dimerization. |
| Prolonged reaction time. | Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of byproducts over time. |
| Presence of protic acid impurities. | Ensure all reagents and solvents are anhydrous. Trace amounts of water can hydrolyze some Lewis acids, generating strong protic acids that promote dimerization. |
Issue 2: Dimerization Occurs During N-Protecting Group Removal
| Possible Cause | Solution & Recommendation |
| Deprotection conditions are too harsh. | For acid-labile groups like Boc, use the mildest effective acidic conditions. Titrate the amount of acid (e.g., TFA) and keep the temperature low (e.g., 0 °C).[6] |
| The deprotected indole is unstable under the workup conditions. | Neutralize the reaction mixture immediately upon completion of the deprotection. Consider performing an extractive workup with a cooled, mild base to quickly isolate the deprotected indole. |
| The deprotected indole is inherently unstable. | If the free indole is known to be unstable, it may be best to use it in the next synthetic step immediately after deprotection without full purification, or to choose a protecting group that can be removed at a later stage in the synthesis. |
Data Presentation
The following table provides a quantitative comparison of yields for the Friedel-Crafts acylation of indole with and without N-protection, illustrating the effectiveness of this strategy in preventing dimerization and improving the yield of the desired 3-acylindole.
| Substrate | Reaction Conditions | Product | Yield (%) | Dimer/Polymer Formation |
| Indole | Acyl chloride, AlCl₃ | 3-Acylindole | Often low and variable | Significant |
| 1-(Phenylsulfonyl)indole | Acyl chloride, AlCl₃ | 3-Acyl-1-(phenylsulfonyl)indole | 81-99% | Minimal |
| 1-(Phenylsulfonyl)indole | Base Hydrolysis | 3-Acylindole | 79-96% | Not applicable |
Data compiled from literature reports on Friedel-Crafts acylation of indoles. The use of a phenylsulfonyl protecting group leads to a significant increase in the yield of the acylated product by preventing the formation of dimeric and polymeric byproducts during the acylation step.
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol describes a general procedure for the N-protection of indole using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of indole (1.0 eq) in acetonitrile, add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected indole.
Protocol 2: Friedel-Crafts Acylation of N-Boc Indole (Demonstrating Prevention of Dimerization)
This protocol details the Friedel-Crafts acylation of N-Boc indole, a method that effectively prevents dimerization.
Materials:
-
N-Boc indole
-
Acyl chloride (e.g., acetyl chloride)
-
Lewis acid (e.g., SnCl₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography
Procedure:
-
Dissolve N-Boc indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-acyl-N-Boc-indole.
Mandatory Visualization
Caption: Acid-catalyzed dimerization mechanism of indole.
Caption: Workflow for preventing indole dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective indole Friedel--Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III) triflate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-(4-bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-(4-bromo-1H-indol-3-yl)ethanol.
Troubleshooting Guides
Issue: My this compound is not dissolving in aqueous buffers for my biological assay.
-
Initial Steps:
-
Assess the required concentration: Is it possible to work with a lower concentration of the compound in your assay?
-
Solvent Pre-dissolution: Before dilution in your final aqueous buffer, dissolve the compound in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice.[1]
-
Gentle Heating: Gently warm the solution to a maximum of 37-40°C to aid dissolution. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break down aggregates and improve dissolution.
-
-
Advanced Strategies (if initial steps fail):
-
Co-solvent Systems: Introduce a co-solvent into your aqueous buffer. This can increase the overall solvating power of the solution.[2][3]
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pH Adjustment: If your assay permits, adjusting the pH of the buffer can significantly impact the solubility of ionizable compounds.[1] For indole derivatives, the indole nitrogen can be protonated at acidic pH, potentially increasing solubility.
-
Use of Solubilizing Excipients: Consider the addition of solubilizing agents such as cyclodextrins or surfactants to your formulation.[2][4]
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Issue: I'm observing precipitation of my compound when I dilute my DMSO stock solution into my aqueous assay buffer.
-
Root Cause Analysis: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility, even if it was soluble in the initial DMSO stock. The final concentration of DMSO may also be insufficient to keep the compound in solution.
-
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium to minimize solvent-induced artifacts.[1] This might necessitate preparing a more dilute initial stock solution.
-
Increase the Co-solvent Concentration in the Final Buffer: The addition of co-solvents like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can enhance its capacity to dissolve your compound.[3]
-
Change the Order of Addition: Try adding the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can sometimes prevent localized high concentrations that lead to precipitation.
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Formulate with a Cyclodextrin: Cyclodextrins can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic solvents are suitable for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used organic solvents for creating stock solutions of poorly soluble compounds. DMSO is often the preferred choice due to its high dissolving power for a wide range of molecules.[1]
Q3: How can I determine the optimal pH for dissolving my compound?
A3: To determine the optimal pH, you can perform a pH-solubility profile experiment. This involves preparing saturated solutions of your compound in buffers of varying pH and then measuring the concentration of the dissolved compound. For weakly basic compounds like some indole derivatives, solubility generally increases as the pH decreases.[1]
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming a water-soluble "host-guest" complex. This complexation effectively increases the apparent aqueous solubility of the compound.[1][2]
Q5: Are there any potential downsides to using co-solvents or other excipients?
A5: Yes, it is crucial to consider the potential impact of any additives on your experimental system. Organic solvents like DMSO can exhibit cellular toxicity or interfere with enzyme activity at higher concentrations.[1] Similarly, surfactants and cyclodextrins can have their own biological effects. It is essential to run appropriate vehicle controls in your experiments to account for any effects of the formulation components.
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
| Ethanol | ~ 10 |
| Methanol | ~ 5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Polyethylene Glycol 400 (PEG 400) | ~ 20 |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound (Hypothetical Data)
| Aqueous System (pH 7.4) | Compound Solubility (µg/mL) |
| 100% Aqueous Buffer | < 1 |
| 90% Aqueous Buffer / 10% Ethanol | ~ 15 |
| 90% Aqueous Buffer / 10% PEG 400 | ~ 25 |
| 80% Aqueous Buffer / 20% PEG 400 | ~ 50 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
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Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with a pH range relevant to your intended application (e.g., pH 4, 5, 6, 7, 7.4, 8).
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Add Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration known to be effective for solubilization (e.g., 10% w/v).
-
Add Compound: Add the this compound to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove any particulates before use.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Strategies to enhance the solubility of poorly soluble compounds.
References
Technical Support Center: Optimizing HPLC Separation of 2-(4-bromo-1H-indol-3-yl)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-(4-bromo-1H-indol-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reverse-phase HPLC method is most suitable for this compound. A good starting point would be a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape.[3] Detection is typically performed using a UV detector at a wavelength of around 280 nm, which is a common absorbance maximum for indole compounds.[4]
Q2: My peak for this compound is tailing. What are the common causes and how can I fix it?
A2: Peak tailing is a common issue with indole-containing compounds due to the basic nature of the indole nitrogen.[5] The primary causes include:
-
Secondary Silanol Interactions: The basic indole nitrogen can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[6][7]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Extra-column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early eluting peaks.
-
Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.[10]
-
Q3: I am observing peak fronting. What could be the cause?
A3: Peak fronting, where the beginning of the peak is broader than the end, is often caused by:
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.
-
Solution: Reduce the sample concentration or injection volume.[10]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to be distorted.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.
-
Solution: Increasing the column temperature may improve the peak shape.[10]
-
Q4: My retention time is shifting between injections. What should I check?
A4: Retention time instability can be caused by several factors:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile organic component can change the elution strength.
-
Solution: Ensure the mobile phase is thoroughly mixed and prepare it fresh daily. Keep the solvent reservoirs capped.
-
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs, especially if you are running a gradient.[10]
-
-
Fluctuations in Temperature or Flow Rate: Changes in the column temperature or pump flow rate will affect retention times.
-
Solution: Use a column oven to maintain a stable temperature. Check the pump for any leaks or pressure fluctuations.
-
Q5: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A5: Ghost peaks are unexpected peaks that appear in the chromatogram. They can originate from:
-
Carryover from a Previous Injection: A highly concentrated previous sample may not have fully eluted.
-
Solution: Run a blank injection (injecting only the mobile phase) to wash the column.
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or from system components can appear as peaks.
-
Solution: Use high-purity, HPLC-grade solvents and filter them before use. Flush the system to remove any contaminants.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH to 2-3 with 0.1% formic acid or TFA.[7][8] Use a high-purity, end-capped C18 column. |
| Column overload. | Reduce sample concentration or injection volume.[6][9] | |
| Extra-column dead volume. | Use shorter, narrower internal diameter tubing. Check fittings.[10] | |
| Peak Fronting | Sample overload. | Reduce sample concentration or injection volume.[10] |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase.[10] | |
| Broad Peaks | Low flow rate. | Increase the flow rate. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column. | |
| Large extra-column volume. | Minimize tubing length and diameter. |
Issue 2: Inconsistent Results (Retention Time Shifts, Baseline Problems)
| Symptom | Possible Cause | Suggested Solution |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure thorough mixing. |
| Insufficient column equilibration. | Increase equilibration time between injections.[10] | |
| Temperature fluctuations. | Use a column oven for stable temperature control. | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase. Purge the pump. |
| Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and filter them. Flush the detector cell. | |
| Baseline Drift | Column not fully equilibrated. | Increase equilibration time. |
| Mobile phase composition changing (gradient). | Ensure the gradient is programmed correctly and the pump is functioning properly. |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a 5-10 minute isocratic hold at 10-20% B, then ramp to 90-95% B over 15-20 minutes. Hold for 5 minutes before returning to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5-20 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection. |
Data Presentation
Table 1: Typical HPLC Parameters for Indole Compound Analysis
| Parameter | Typical Range/Value | Rationale |
| Column Type | C18, C8 | Good retention for moderately polar aromatic compounds. |
| Particle Size | 3 - 5 µm | Provides a good balance between efficiency and backpressure. |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | Standard analytical column dimensions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common reverse-phase solvents. Acetonitrile often provides better peak shape and lower viscosity.[11] |
| Modifier | 0.1% Formic Acid, 0.1% TFA | Controls pH to minimize silanol interactions and improve peak shape.[3] |
| Flow Rate | 0.8 - 1.5 mL/min | Typical for a 4.6 mm ID column. |
| Temperature | 25 - 40 °C | Affects viscosity and can influence selectivity. |
| Detection Wavelength | 280 nm | Common absorbance maximum for the indole chromophore.[4] |
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC separation issues.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. mastelf.com [mastelf.com]
Avoiding streaking of 2-(4-bromo-1H-indol-3-yl)ethanol on silica gel
Technical Support Center: Chromatography of Indole Derivatives
Welcome to the technical support center for the purification of indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the silica gel chromatography of compounds such as 2-(4-bromo-1H-indol-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the streaking of this compound on a silica gel column?
Streaking of this compound on silica gel is typically caused by one or more of the following factors:
-
Strong Interactions with Silica: The indole nitrogen and the hydroxyl group can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to slow, uneven elution, resulting in tailing or streaking.[1][2]
-
Sample Overload: Applying too much sample for the amount of silica gel used can saturate the stationary phase, leading to broad, streaky bands.[1]
-
Improper Solvent System: If the eluent is not polar enough, the compound will move very slowly and may appear as a streak. Conversely, if the eluent is too polar, it may not provide adequate separation from impurities.
-
Poor Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, causing the sample band to broaden and streak.[3][4]
-
Compound Instability: Some indole derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography, leading to the appearance of new spots and streaking.[5][6]
Q2: How can I select an appropriate solvent system to prevent streaking?
The selection of a suitable mobile phase is crucial for a successful separation. This should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).
-
Aim for an Optimal Rf Value: The ideal Rf (retention factor) for the target compound on a TLC plate is between 0.2 and 0.4.[5] This generally provides the best separation on a column.
-
Start with a Standard Solvent System: For normal-phase chromatography of indole derivatives on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[5]
-
Use Modifiers for Problematic Compounds: If streaking is observed on the TLC plate, the addition of a small amount of a modifier to the eluent can significantly improve the separation.[5]
Q3: What are mobile phase modifiers and how do they help in reducing streaking?
Mobile phase modifiers are small quantities of additives that alter the properties of the eluent to improve separation.
-
Basic Modifiers: For compounds like this compound, which has a potentially basic indole nitrogen, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia can deactivate the acidic silanol groups on the silica surface.[2] This minimizes the strong interactions that cause streaking.[2]
-
Acidic Modifiers: In some cases, particularly for acidic indole derivatives, adding a small amount of an acid like acetic acid or formic acid can improve peak shape.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving streaking issues with this compound on silica gel.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC and Column | Strong interaction with acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[2] |
| Compound is very polar. | Gradually increase the polarity of the mobile phase. Consider using a more polar solvent like methanol in small percentages (e.g., 1-5%) in dichloromethane or ethyl acetate.[5][7] | |
| Sample overload. | Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight. | |
| Compound appears as a streak at the baseline | Eluent is not polar enough. | Increase the percentage of the polar solvent in your mobile phase. |
| Compound runs with the solvent front | Eluent is too polar. | Decrease the percentage of the polar solvent in your mobile phase. |
| Irregular band shape and streaking | Poorly packed column. | Ensure the column is packed uniformly without any air bubbles or cracks. Use either the wet or dry packing method as described in the experimental protocols.[3][4] |
| Insoluble sample. | Ensure the sample is fully dissolved in a minimum amount of a suitable solvent before loading. If solubility is an issue, consider dry loading.[8][9] | |
| Appearance of new spots and streaking during the run | Compound degradation on silica gel. | Perform a 2D TLC to check for stability on silica.[6] If the compound is unstable, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[5] |
Experimental Protocols
Protocol 1: Preparation of a Deactivated Silica Gel Column
This protocol is recommended for acid-sensitive compounds like many indole derivatives.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the chosen mobile phase containing 0.5-1% triethylamine.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.[8] Gently tap the column to dislodge any air bubbles.[8]
-
Equilibrate the Column: Pass at least two column volumes of the mobile phase through the packed column to ensure it is fully equilibrated before loading the sample.
Protocol 2: Dry Loading of the Sample
This method is useful for samples that are not readily soluble in the mobile phase.[9]
-
Dissolve the Sample: Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of your sample) to the solution.
-
Evaporate the Solvent: Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[9]
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.[8]
Data Presentation
The following table summarizes recommended starting solvent systems for the purification of this compound on silica gel, based on general principles for indole chromatography.
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many indole derivatives. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Suitable for more polar compounds. |
| Hexane / Ethyl Acetate + 0.5% Triethylamine | Varies | To mitigate streaking due to acidic silica. |
| Dichloromethane / Methanol + 0.5% Triethylamine | Varies | For polar compounds prone to streaking. |
Visualizations
Caption: Troubleshooting workflow for resolving streaking issues.
Caption: Interaction between the compound and silica gel surface.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. (1R)-1-(4-bromo-1H-indol-3-yl)ethanol | C10H10BrNO | CID 82758259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-bromo-1H-indol-3-yl)acetic acid | C10H8BrNO2 | CID 13499084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. rsc.org [rsc.org]
Challenges in the scale-up synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol
Technical Support Center: Synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary scale-up challenges?
A1: The most prevalent laboratory method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization.[1] For this compound, a common route is the reaction of 4-bromophenylhydrazine with a suitable protected 4-hydroxybutanal equivalent, followed by deprotection.
Key scale-up challenges include:
-
Exothermic Reaction Control: The cyclization step is often exothermic, and managing heat dissipation in large reactors is critical to prevent side reactions and impurity formation.[1]
-
Catalyst Selection and Concentration: The choice and amount of acid catalyst may need to be re-optimized for larger batches to ensure consistent reaction profiles and yields.[1][2]
-
Work-up and Product Isolation: Phase separations and extractions can be more complex at scale. The product may be prone to degradation under harsh acidic or basic conditions during workup.
-
Purification: Transitioning from laboratory-scale column chromatography to large-scale purification methods like recrystallization or preparative HPLC can be challenging and may lead to yield loss.[1][2]
Q2: My reaction yield is consistently low upon scaling up. What are the potential causes?
A2: Low yields during scale-up can stem from several factors:
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in side reactions or incomplete conversion.[1]
-
Impure Starting Materials: The purity of starting materials is crucial; impurities can interfere with the catalyst or lead to unwanted byproducts.[2]
-
Sub-optimal Reaction Conditions: The ideal temperature, reaction time, and catalyst loading determined at the lab scale may not be optimal for a larger setup and require re-evaluation.[1][2]
-
Atmospheric Control: Indole derivatives can be sensitive to oxidation. Ensuring an inert atmosphere (e.g., with nitrogen or argon) is more critical at scale due to longer reaction and processing times.[1]
-
Degradation: The product or intermediates might degrade under prolonged exposure to high temperatures or acidic conditions.[1][2]
Q3: I am observing significant impurity formation, particularly an isomeric byproduct. How can this be mitigated?
A3: The formation of regioisomers is a known issue in Fischer indole syntheses, especially with unsymmetrical ketones or aldehydes.[1][2] To minimize this:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and consider a slower, controlled addition of the acid catalyst.[1]
-
Catalyst Choice: Experiment with milder acid catalysts, such as Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids (e.g., H₂SO₄), which can sometimes offer better selectivity.[2]
-
Alternative Routes: If isomeric purity remains a challenge, consider alternative synthetic strategies like the Larock or Bartoli indole synthesis, which may offer better regioselectivity for certain substitution patterns.[1][3]
Q4: Large-scale column chromatography is impractical for my process. What are the recommended alternative purification techniques?
A4: For multi-kilogram scale, traditional column chromatography is often not viable. Consider the following alternatives:
-
Recrystallization: This is one of the most effective and economical methods for purifying solids at a large scale. A systematic screening of various solvents and solvent mixtures is recommended to find conditions that provide high purity and recovery.
-
Slurry Washes: Washing the crude product as a slurry in a solvent that dissolves impurities but not the desired compound can be a simple and effective purification step.
-
Preparative HPLC: While expensive, preparative reverse-phase HPLC can be used for high-purity requirements, especially for final product polishing.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Confirm catalyst activity.[1] |
| Product degradation | Lower reaction temperature. Use a milder acid catalyst. Ensure an inert atmosphere.[1] | |
| Inefficient mixing | Increase stirrer speed. Evaluate reactor and impeller design for better mass transfer. | |
| Multiple Spots on TLC / High Impurity Profile | Formation of regioisomers | Modify acid catalyst or reaction conditions for better selectivity.[2] |
| Side reactions from harsh conditions | Lower the reaction temperature and monitor the reaction progress closely.[2] | |
| Impure starting materials | Verify the purity of all reagents before use. | |
| Difficulty in Product Isolation / Purification | Product is an oil and does not crystallize | Attempt to form a crystalline salt. If unsuccessful, consider large-scale chromatography or vacuum distillation.[1] |
| Emulsion formation during aqueous workup | Add brine to break the emulsion. Consider using a different extraction solvent. | |
| Product degrades on silica gel | Use a less acidic grade of silica gel or neutralize the crude product before chromatography. Consider alternative purification methods.[2] |
Experimental Protocols
Key Synthesis: Fischer Indole Synthesis of this compound
Disclaimer: This is a representative protocol and should be optimized for specific laboratory and scale-up conditions.
-
Hydrazone Formation: To a stirred solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq). Stir for 15 minutes. Add γ-hydroxybutyraldehyde dimethyl acetal (1.2 eq).
-
Cyclization: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while maintaining the temperature below 30°C. Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-water. Neutralize the solution with aqueous sodium hydroxide to pH 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation
Table 1: Effect of Catalyst on Yield and Purity
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| H₂SO₄ | 200 | 80 | 6 | 65 | 92 |
| Polyphosphoric Acid | 150 (wt%) | 90 | 4 | 72 | 94 |
| ZnCl₂ | 100 | 100 | 12 | 58 | 96 |
| Amberlyst-15 | 50 (wt%) | 80 | 24 | 55 | 91 |
Visualizations
Experimental Workflow
Caption: Figure 1. General Experimental Workflow
Potential Impurity Formation Pathway
References
Technical Support Center: Reducing Agent Selection for 4-Bromoindole-3-acetaldehyde Reduction
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the selection of an appropriate reducing agent for the conversion of 4-bromoindole-3-acetaldehyde to 4-bromo-3-(2-hydroxyethyl)indole (4-bromotryptophol).
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for converting an aldehyde to a primary alcohol?
A1: The most frequently used laboratory-scale reducing agents for the conversion of aldehydes to primary alcohols are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2][3] Sodium borohydride is considered a mild and selective reducing agent, while lithium aluminum hydride is a much more powerful and less selective reagent.[4][5]
Q2: How does the presence of the 4-bromoindole moiety influence the choice of reducing agent?
A2: The 4-bromoindole structure requires careful consideration of chemoselectivity. The C-Br bond and the indole ring can be sensitive to certain reducing conditions. Powerful reducing agents like LiAlH₄ have the potential to cause unwanted side reactions such as dehalogenation (loss of the bromine atom).[6] Therefore, milder and more selective reducing agents are often preferred to preserve the integrity of the molecule.
Q3: What are the primary advantages of using Sodium Borohydride (NaBH₄) for this reduction?
A3: Sodium borohydride is often the preferred reagent for this type of transformation due to its excellent chemoselectivity. It readily reduces aldehydes and ketones while typically not affecting more robust functional groups like esters, amides, or, importantly, aryl halides.[2][7] Reactions with NaBH₄ are also operationally simple and can be performed in protic solvents like methanol or ethanol under ambient conditions.[8]
Q4: Are there any risks associated with using Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A4: Yes, while LiAlH₄ is a very effective reducing agent for aldehydes, its high reactivity poses several risks in this specific application. The primary concern is the potential for dehalogenation of the 4-bromoindole.[6] Additionally, LiAlH₄ reacts violently with protic solvents, including atmospheric moisture, and requires strictly anhydrous conditions and careful handling.[3][5]
Q5: What are common side products to watch for during the reduction of 4-bromoindole-3-acetaldehyde?
A5: Besides the desired product, potential side products include the dehalogenated tryptophol (indole-3-ethanol), unreacted starting material, and potentially small amounts of indole ring reduction products, especially if harsh conditions or overly reactive reagents are used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Mechanical losses during workup or purification. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. If the reaction stalls, consider adding a small additional portion of the reducing agent. 2. Use mild reaction conditions (e.g., lower temperature) to prevent degradation. Ensure the workup procedure is not overly acidic or basic. 3. Be meticulous during extraction and purification steps. |
| Presence of a Dehalogenated Byproduct (Tryptophol) | Use of a reducing agent that is too strong (e.g., LiAlH₄). | Switch to a milder reducing agent like Sodium Borohydride (NaBH₄). |
| Reaction is Sluggish or Does Not Go to Completion | 1. Poor quality or insufficient amount of reducing agent. 2. Low reaction temperature. | 1. Use a fresh bottle of the reducing agent and ensure the correct stoichiometry is used (typically a slight excess). 2. Allow the reaction to warm to room temperature or slightly above, while monitoring for side product formation by TLC. |
| Multiple Spots on TLC After Reaction | Formation of various side products due to non-selective reduction or degradation. | 1. Re-evaluate the choice of reducing agent for better chemoselectivity (NaBH₄ is recommended). 2. Purify the crude product using column chromatography to isolate the desired compound.[9][10] |
| Difficulty in Purifying the Product | The product and impurities have similar polarities. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can improve separation.[11] |
Data Presentation
The following table summarizes a comparison of reducing agents for the synthesis of tryptophols from indole-3-carbonyl precursors.
| Reducing Agent | Substrate | Product | Yield | Reaction Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate | 2-(4-bromo-1H-indol-3-yl)ethanol | 63% | Tetrahydrofuran (THF), reflux, 2 hours | [12] |
| Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | Primary and Secondary Alcohols | Generally High | Methanol (MeOH) or Ethanol (EtOH), 0°C to room temperature | [2][7][8] |
Note: A specific literature yield for the NaBH₄ reduction of 4-bromoindole-3-acetaldehyde was not found, but it is the standard and recommended gentle method for this type of transformation, generally providing high yields.
Experimental Protocols
Protocol 1: Reduction of 4-bromoindole-3-acetaldehyde using Sodium Borohydride (Recommended)
This protocol is a general and widely accepted method for the selective reduction of aldehydes in the presence of sensitive functional groups.
Materials:
-
4-bromoindole-3-acetaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromoindole-3-acetaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Foaming (hydrogen evolution) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-(2-hydroxyethyl)indole.
-
Purify the crude product by flash column chromatography on silica gel as needed.
Protocol 2: Reduction using Lithium Aluminum Hydride (Use with Caution)
This protocol is adapted from a procedure for a similar substrate and should be performed with extreme caution due to the high reactivity of LiAlH₄.[12]
Materials:
-
4-bromoindole-3-acetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Deionized water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice-water bath.
-
Dissolve 4-bromoindole-3-acetaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and very carefully quench the reaction using the Fieser workup method:
-
Slowly and dropwise add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 440. Dehalogenation during the reduction of halogenonitroarenes with lithium aluminium hydride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. 4-BROMOTRYPTOPHOL CAS#: 202753-56-8 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(4-bromo-1H-indol-3-yl)ethanol
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-bromo-1H-indol-3-yl)ethanol against its non-brominated analog, tryptophol, and the related precursor, 4-bromo-1H-indole. This analysis is crucial for researchers in synthetic chemistry and drug development for structural verification and understanding substituent effects on the indole scaffold.
¹H NMR Spectral Data Comparison
The introduction of a bromine atom at the C4 position of the indole ring in this compound leads to distinct changes in the ¹H NMR spectrum compared to the unsubstituted tryptophol. The primary effects are observed in the chemical shifts and coupling patterns of the aromatic protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | NH | 8.12 | br s | - |
| H-5 | 7.32 | dd | 0.8, 7.7 | |
| H-7 | 7.28 | dd | 0.8, 7.7 | |
| H-2 | 7.14 | d | 2.5 | |
| H-6 | 7.02 | t | 7.8 | |
| -CH₂-OH | 3.97 | q | 6.1 | |
| -CH₂-indole | 3.29 | dt | 0.6, 6.5 | |
| OH | 1.46 | t | 5.6 | |
| Tryptophol (Alternative) | NH | ~8.1 | br s | - |
| H-4 | 7.64 | d | 7.9 | |
| H-7 | 7.38 | d | 8.1 | |
| H-5 | 7.18 | ddd | 1.2, 7.0, 8.2 | |
| H-6 | 7.11 | ddd | 1.1, 7.0, 8.1 | |
| H-2 | 7.03 | d | 2.3 | |
| -CH₂-OH | 3.87 | t | 6.5 | |
| -CH₂-indole | 3.01 | t | 6.5 | |
| 4-bromo-1H-indole (Alternative) | NH | 8.28 | br s | - |
| H-5, H-7 | 7.37-7.23 | m | - | |
| H-2 | 7.37-7.23 | m | - | |
| H-6 | 7.06 | t | 7.9 | |
| H-3 | 6.64-6.60 | m | - |
Note: Data for this compound was obtained from a synthesis report and may have slight variations based on experimental conditions.[1] Tryptophol data is from standard spectral databases. 4-bromo-1H-indole data is provided for comparison of the indole ring system.[2]
¹³C NMR Spectral Data Comparison
The electron-withdrawing nature of the bromine atom at C4 is expected to cause a downfield shift for the carbon atom it is attached to and influence the chemical shifts of adjacent carbons. A direct experimental ¹³C NMR dataset for this compound was not available, thus a comparison is made with tryptophol and 4-bromo-1H-indole.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-4 | Predicted ~114 |
| Other C | Data not available | |
| Tryptophol (Alternative) | C-7a | 136.4 |
| C-3a | 127.4 | |
| C-2 | 122.6 | |
| C-6 | 122.1 | |
| C-5 | 119.4 | |
| C-4 | 118.8 | |
| C-3 | 112.1 | |
| C-7 | 111.3 | |
| -CH₂-OH | 62.6 | |
| -CH₂-indole | 28.7 | |
| 4-bromo-1H-indole (Alternative) | C-7a | 136.1 |
| C-3a | 128.8 | |
| C-2 | 124.8 | |
| C-6 | 123.0 | |
| C-5 | 122.9 | |
| C-4 | 114.9 | |
| C-7 | 110.4 | |
| C-3 | 103.2 |
Note: Tryptophol ¹³C NMR data is from the PubChem database. 4-bromo-1H-indole data is from a peer-reviewed publication. The chemical shift for C-4 in the bromo-tryptophol is predicted based on the value for 4-bromo-1H-indole.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives is provided below.
1. Sample Preparation
-
Weigh approximately 5-15 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(4-bromo-1H-indol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages fragmentation data from its structural analog, 2-(1H-indol-3-yl)ethanol (tryptophol), and established principles of mass spectrometry to predict its fragmentation behavior. Understanding these patterns is crucial for the identification and structural elucidation of brominated indole derivatives in complex mixtures.
Predicted Fragmentation Profile of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the presence of the bromine atom, the indole ring, and the ethanol side chain. The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
The primary fragmentation pathways are predicted to be:
-
Alpha-cleavage: Loss of the terminal CH₂OH group from the ethanol side chain, leading to the formation of a stable benzylic-type cation.
-
Benzylic cleavage: Cleavage of the C-C bond between the indole ring and the ethanol side chain, resulting in a prominent ion corresponding to the brominated indole moiety.
-
Loss of H₂O: Dehydration of the ethanol side chain.
-
Loss of Br: Cleavage of the carbon-bromine bond.
Comparative Fragmentation Analysis
To provide a clear comparison, the predicted fragmentation of this compound is contrasted with the experimentally determined fragmentation of 2-(1H-indol-3-yl)ethanol (tryptophol) obtained from the NIST Mass Spectrometry Data Center.[1]
| Predicted Fragment Ion of this compound | Proposed Structure | Predicted m/z | Corresponding Fragment Ion of 2-(1H-indol-3-yl)ethanol (Tryptophol) | Experimental m/z[1] |
| [M]⁺ | This compound | 239/241 | [M]⁺ | 161 |
| [M - CH₂OH]⁺ | 4-bromo-3-methyl-1H-indole cation | 208/210 | [M - CH₂OH]⁺ | 130 |
| [M - H₂O]⁺ | 2-(4-bromo-1H-indol-3-yl)ethene radical cation | 221/223 | [M - H₂O]⁺ | 143 |
| [M - Br]⁺ | 2-(1H-indol-3-yl)ethanol cation | 160 | - | - |
| [C₈H₅Br]⁺ | Bromobenzopyrrole fragment | 194/196 | [C₈H₆]⁺ | 102 |
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocol
The following is a generalized protocol for acquiring mass spectrometry data for this compound and similar compounds.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.
-
Alternatively, direct infusion into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS) can be used for more detailed fragmentation studies.
3. GC-MS Parameters (for EI):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
4. Data Analysis:
-
Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
-
Analyze the major fragment ions and propose fragmentation pathways based on known chemical principles.
-
Compare the obtained spectrum with spectral libraries and the data presented in this guide.
This guide serves as a foundational resource for researchers working with this compound. The predicted fragmentation patterns, when used in conjunction with the provided experimental protocol, can aid in the rapid and accurate identification of this and related brominated indole compounds.
References
A Comparative Crystallographic Analysis of 2-(4-Bromo-1H-indol-3-yl)ethanol Derivatives and Related Bromo-Indole Compounds
In the landscape of drug discovery and materials science, the structural elucidation of indole derivatives is paramount for understanding their biological activity and material properties. This guide provides a comparative analysis of the X-ray crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile, a close analog of 2-(4-bromo-1H-indol-3-yl)ethanol, and other related bromo-substituted indole compounds. The data presented herein, sourced from peer-reviewed crystallographic studies, offers insights into the subtle yet significant structural variations influenced by different substituents on the indole core.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for 2-(4-bromo-1H-indol-3-yl)acetonitrile and other relevant bromo-indole derivatives, providing a basis for structural comparison.
Table 1: Crystallographic Data for 2-(4-bromo-1H-indol-3-yl)acetonitrile [1][2]
| Parameter | Value |
| Chemical Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3971 (17) |
| b (Å) | 11.237 (2) |
| c (Å) | 9.979 (2) |
| β (°) | 104.82 (3) |
| Volume (ų) | 910.2 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.073 |
Table 2: Comparative Crystallographic Data for Other Bromo-Indole Derivatives
| Compound | 6-Bromo-1H-indole-3-carboxylic acid[3] | (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one |
| Chemical Formula | C₉H₆BrNO₂ | C₁₇H₁₁BrN₂O |
| Molecular Weight | 240.06 g/mol | 327.19 g/mol |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I -4 |
| a (Å) | 7.2229 (14) | 23.9636 (17) |
| b (Å) | 11.874 (2) | 23.9636 (17) |
| c (Å) | 11.079 (2) | 5.1428 (5) |
| β (°) | 108.37 (3) | 90 |
| Volume (ų) | 901.7 (3) | 2950.4 (5) |
| Z | 4 | 8 |
| R-factor | 0.063 | Not Reported |
Structural Insights and Intermolecular Interactions
The crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile reveals that the indole ring system is essentially planar.[1][2] A key feature of its crystal packing is the presence of N—H···N hydrogen bonds, which link the molecules into chains.[1][2] This hydrogen bonding motif is a common feature in many indole derivatives and plays a crucial role in the stability of the crystal lattice.
In comparison, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid is characterized by intermolecular O—H···O hydrogen bonds, forming dimers.[3] These dimers are further connected by N—H···O hydrogen bonds.[3] The presence of the carboxylic acid group introduces a different hydrogen bonding pattern compared to the acetonitrile derivative.
For (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one, the crystal structure exhibits hydrogen-bonded cyclic tetramers formed through N1–H1···O1 interactions between the indolic NH group and the carbonyl oxygen atom.
Other bromo-substituted indole derivatives often exhibit a variety of intermolecular interactions, including π–π stacking and C—H···O or C—H···π hydrogen bonds, which contribute to the overall stability of their crystal structures.[4][5] The specific nature of these interactions is highly dependent on the substituents present on the indole ring and the phenylsulfonyl groups.[4][5][6][7]
Experimental Protocols
Synthesis and Crystallization of 2-(4-bromo-1H-indol-3-yl)acetonitrile
-
Synthesis: The title compound was obtained commercially.[1]
-
Crystallization: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the compound.[1]
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K or 293 K), and X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Logical Workflow for Crystallographic Analysis
The following diagram illustrates a typical workflow for the determination and analysis of a crystal structure.
Caption: A generalized workflow for X-ray crystallographic analysis.
References
- 1. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenyl-sulfonyl-1H-indole, 4-phenyl-sulfonyl-3H,4H-cyclo-penta-[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitro-phen-yl)ethen-yl]-1-phenyl-sulfonyl-1H-indol-3-yl}ethan-1-one chloro-form monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-, 4-, 5-, and 6-Bromo-1H-indol-3-yl)ethanol Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthesis, spectroscopic properties, and biological activities of four positional isomers of bromo-1H-indol-3-yl)ethanol: the 2-, 4-, 5-, and 6-bromo derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and halogenation, particularly bromination, offers a powerful tool to modulate the physicochemical and biological properties of indole-based compounds. Understanding the impact of the bromine substitution pattern is crucial for the rational design of novel therapeutics. While direct comparative studies on these specific four isomers are limited, this guide synthesizes available data on bromoindoles and related structures to provide a valuable resource for researchers in the field.
Synthesis Strategies
The synthesis of (bromo-1H-indol-3-yl)ethanol isomers generally involves the introduction of the ethanol side chain at the C3 position of a pre-brominated indole core or bromination of an indole-3-ethanol precursor. The most common approaches involve the reduction of a carbonyl group at the C3 position.
A general synthetic workflow can be proposed as follows:
Caption: General synthetic workflow for (Bromo-1H-indol-3-yl)ethanol.
Experimental Protocols:
General Procedure for the Reduction of 3-Acetyl-bromo-1H-indole:
-
Dissolution: Dissolve the 3-acetyl-bromo-1H-indole derivative (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data Comparison
Table 1: Predicted Spectroscopic Characteristics
| Isomer | 1H NMR (Aromatic Region) | 13C NMR (Aromatic Region) | Mass Spectrum (m/z) | IR Spectroscopy (cm-1) |
| 2-Bromo | Complex splitting pattern. H4, H5, H6, and H7 protons will be influenced by the bromine at C2. | C2 will be significantly downfield shifted. | M+ at 240/242 | N-H stretch (~3400), C-H aromatic stretch (~3100), C=C aromatic stretch (~1600, ~1450), C-Br stretch. |
| 4-Bromo | H5, H6, and H7 will show distinct splitting patterns. The peri-interaction between the bromine at C4 and the N-H at position 1 may influence the N-H chemical shift. | C4 will be downfield shifted. | M+ at 240/242 | Similar to the 2-bromo isomer, with potential subtle shifts in fingerprint region. |
| 5-Bromo | Protons on the benzene ring will show a more predictable splitting pattern (e.g., H4 as a doublet, H6 as a doublet of doublets, H7 as a doublet). | C5 will be downfield shifted. | M+ at 240/242 | Similar to the 2-bromo isomer. |
| 6-Bromo | Protons on the benzene ring will exhibit characteristic splitting patterns. | C6 will be downfield shifted. | M+ at 240/242 | Similar to the 2-bromo isomer. |
Note: The exact chemical shifts are dependent on the solvent and concentration. This table provides a qualitative comparison.
Biological Activity: A Comparative Overview
Bromo-indole derivatives are well-documented for their broad range of biological activities, including antimicrobial and anticancer properties. The position of the bromine atom can significantly influence the potency and selectivity of these compounds.
Antimicrobial Activity
Studies on various bromo-indole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. For instance, derivatives of 5-bromoindole and 6-bromoindole have shown notable antimicrobial effects. The mechanism of action is often attributed to the disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR) Insights:
-
Position of Bromine: Research suggests that bromination at the C5 and C6 positions of the indole ring can enhance antimicrobial activity.
-
Lipophilicity: The introduction of a bromine atom increases the lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes.
Anticancer Activity
Bromo-indole derivatives have emerged as promising candidates for cancer therapy. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Caption: Potential anticancer mechanisms of bromo-indole derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Position of Bromine: The position of the bromine atom can influence the binding affinity of the compound to its biological target. For example, in the context of kinase inhibition, the bromine position can affect interactions with the ATP-binding pocket.
-
Substitution at N1: Modification of the indole nitrogen can further modulate the anticancer activity.
Table 2: Summary of Reported Biological Activities of Bromo-Indole Derivatives
| Isomer Position | Reported Biological Activity |
| 5-Bromo | Antimicrobial, Anticancer. |
| 6-Bromo | Antimicrobial, Anticancer. |
Note: This table summarizes general findings for bromo-indole derivatives and not specifically for the (1H-indol-3-yl)ethanol series, for which direct comparative data is limited.
Conclusion
The positional isomers of (bromo-1H-indol-3-yl)ethanol represent a promising class of compounds for further investigation in drug discovery. While this guide provides a comparative overview based on available literature, direct, head-to-head experimental comparisons of the 2-, 4-, 5-, and 6-bromo isomers are needed to fully elucidate their structure-activity relationships. The synthetic routes outlined, coupled with the predicted spectroscopic and biological activity trends, offer a solid foundation for researchers to synthesize and evaluate these compounds for their therapeutic potential. Future studies should focus on generating robust comparative data to guide the development of novel indole-based drugs.
A Comparative Guide to the Biological Activities of Tryptophol and 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of tryptophol and its brominated analog, 2-(4-bromo-1H-indol-3-yl)ethanol. While tryptophol is a well-studied indole derivative with a range of documented physiological effects, a significant knowledge gap exists regarding the biological profile of its 4-bromo substituted counterpart.
Executive Summary
Tryptophol, also known as 2-(1H-indol-3-yl)ethanol, is a naturally occurring aromatic alcohol produced by a variety of organisms, including fungi, plants, and parasites. It is recognized for its diverse biological activities, which include sleep-inducing properties, functioning as a quorum-sensing molecule in yeast, exhibiting anti-inflammatory effects, and acting as an agonist for the aryl hydrocarbon receptor (AhR). In stark contrast, there is a notable absence of publicly available data on the biological activity of this compound. This guide aims to present the current state of knowledge on tryptophol to serve as a benchmark for future investigations into the pharmacological potential of its halogenated derivatives.
Data Presentation: A Comparative Overview
A direct comparison of the biological activities of these two compounds is currently impossible due to the lack of data for this compound. The following table summarizes the known quantitative data for the biological activities of tryptophol.
| Biological Activity | Test System | Observed Effect | Quantitative Data |
| Sleep-Inducing Effects | Mice | Induction of a sleep-like state.[1] | Effective dose of 250 mg/kg, inducing sleep for less than an hour.[1] |
| Quorum Sensing | Saccharomyces cerevisiae | Acts as a quorum-sensing molecule, influencing filamentous growth.[1] | Active at concentrations produced during fermentation. |
| Anti-inflammatory Activity | 3T3-L1 murine adipocytes | Reduction in the production of monocyte chemoattractant protein-1 (MCP-1). | Dose-dependent reduction. |
| Aryl Hydrocarbon Receptor (AhR) Agonism | Rat hepatoma-derived reporter cells | Weak agonist of the aryl hydrocarbon receptor. | Data on EC50 values are not readily available in the reviewed literature. |
| Genotoxicity | In vitro | Shows genotoxic effects.[1] | Not specified in the provided results. |
Note: No biological activity data for this compound is available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited for tryptophol are provided below. These protocols can serve as a foundation for the evaluation of this compound.
Pentobarbital-Induced Sleep Test in Mice
This protocol is designed to assess the hypnotic effects of a compound.
-
Animals: Male KM mice (6-8 weeks old) are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
Procedure:
-
Mice are randomly divided into control and treatment groups.
-
The test compound (e.g., tryptophol) is dissolved in a suitable vehicle (e.g., saline with 1% Tween 80) and administered intraperitoneally (i.p.) or orally.
-
After a set period (e.g., 30 minutes), sodium pentobarbital (50 mg/kg) is injected i.p. to induce sleep.
-
The latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration) are recorded.
-
-
Data Analysis: The sleep onset latency and sleep duration are compared between the control and treatment groups using appropriate statistical tests.
Quorum Sensing Assay in Saccharomyces cerevisiae
This assay evaluates the effect of a compound on the morphological transition of yeast, a process regulated by quorum sensing.
-
Yeast Strain and Media: Saccharomyces cerevisiae strain Σ1278b is commonly used. Cells are grown on nitrogen-restrictive SLAD agar medium to induce filamentous growth.
-
Procedure:
-
A single colony of S. cerevisiae is inoculated into liquid YPD medium and grown overnight.
-
The cells are washed and plated on SLAD agar plates.
-
The test compound (e.g., tryptophol) is added to the center of the plate or incorporated into the medium at various concentrations.
-
Plates are incubated at 30°C for a period of time (e.g., 72 hours).
-
The extent of filamentous growth is observed and quantified microscopically.
-
-
Data Analysis: The degree of filamentation in the presence of the test compound is compared to a vehicle control.
Anti-inflammatory Activity Assay (MCP-1 Production)
This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory chemokine MCP-1 in macrophages.
-
Cell Line: The murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1 (differentiated into macrophages) can be used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells.
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage inhibition of MCP-1 production by the test compound is calculated relative to the LPS-only treated control.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay determines if a compound can activate the AhR signaling pathway.
-
Reporter Cell Line: A cell line, such as a rat hepatoma cell line, stably transfected with a reporter plasmid containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase) is used.
-
Procedure:
-
The reporter cells are seeded in a 96-well plate.
-
The cells are treated with various concentrations of the test compound. A known AhR agonist (e.g., β-naphthoflavone) is used as a positive control.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
-
Data Analysis: The fold induction of reporter gene activity by the test compound is calculated relative to the vehicle control.
Signaling Pathways and Mechanisms
Biosynthesis of Tryptophol via the Ehrlich Pathway
Tryptophol is synthesized from the amino acid tryptophan through the Ehrlich pathway, which is active in yeast and other microorganisms.[2] This pathway involves a transamination, a decarboxylation, and a reduction step.
Quorum Sensing in Saccharomyces cerevisiae
In Saccharomyces cerevisiae, tryptophol acts as a quorum-sensing molecule that regulates the transition from a unicellular yeast form to a filamentous, multicellular form. This process is crucial for adapting to environmental stresses and for foraging for nutrients.
Conclusion and Future Directions
Tryptophol exhibits a range of well-documented biological activities, making it a molecule of significant interest in pharmacology and microbiology. The provided experimental protocols offer a starting point for standardized evaluation of its effects.
The complete lack of biological data for this compound represents a significant research gap. The introduction of a bromine atom to the indole ring could potentially alter the compound's lipophilicity, metabolic stability, and receptor binding affinity, thereby modulating its biological activity. Future research should focus on synthesizing this compound and systematically evaluating its activity in the assays described for tryptophol. Such studies will be crucial to understand the structure-activity relationship of tryptophol derivatives and to explore the potential of halogenated indoles as novel therapeutic agents.
References
Spectroscopic comparison of synthetic vs commercial 2-(4-bromo-1H-indol-3-yl)ethanol
A Spectroscopic Showdown: Unveiling the Molecular Fingerprint of Synthetic vs. Commercial 2-(4-bromo-1H-indol-3-yl)ethanol
In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a comparative spectroscopic analysis of synthetically produced versus commercially available this compound, a key intermediate in the synthesis of various biologically active molecules. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to offer researchers a baseline for quality assessment and highlight potential discrepancies that may arise from different sourcing.
Challenges in Data Acquisition
A comprehensive search of scientific literature and commercial supplier databases was conducted to obtain the spectroscopic data for this compound. However, a complete dataset from a single, publicly available source detailing the synthesis and full characterization of this specific molecule could not be located. While many publications describe the synthesis of related indole derivatives, they do not provide the specific spectroscopic data required for a direct comparison. Similarly, commercially available this compound is listed by several suppliers, but their Certificates of Analysis containing detailed spectroscopic information are not consistently accessible to the public. This highlights a significant challenge for researchers in verifying the identity and purity of starting materials without conducting their own extensive analytical testing.
Due to the absence of a complete dataset for a synthetically prepared sample of this compound in the public domain, a direct, side-by-side comparison with a commercial sample's data is not feasible at this time.
To address this gap, this guide will present a generalized experimental workflow and data presentation template that researchers can utilize when performing their own comparative analysis.
Experimental Workflow for Spectroscopic Comparison
The following diagram outlines a typical workflow for the spectroscopic comparison of a synthetically prepared chemical with its commercial counterpart.
Caption: Experimental workflow for the spectroscopic comparison of synthetic vs. commercial chemical samples.
Data Presentation: A Template for Comparison
Researchers can use the following table structure to organize and compare the spectroscopic data obtained from their synthetic and commercial samples of this compound.
| Spectroscopic Technique | Parameter | Synthetic Sample | Commercial Sample |
| ¹H NMR | Chemical Shift (δ, ppm) | ||
| Integration | |||
| Multiplicity (s, d, t, etc.) | |||
| Coupling Constant (J, Hz) | |||
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ||
| Functional Group Assignment | |||
| Mass Spectrometry | m/z (Mass-to-Charge Ratio) | ||
| Relative Intensity | |||
| Fragmentation Pattern |
Experimental Protocols
Below are generalized protocols for the key spectroscopic experiments. Researchers should adapt these based on the specific instrumentation and software available in their laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic or commercial this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, O-H stretch, C-H aromatic stretch, C-Br stretch).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Mass Spectrometer: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight (for C₁₀H₁₀BrNO, the molecular weight is approximately 240.1 g/mol ).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
By following these protocols and utilizing the provided templates, researchers can systematically evaluate and compare the spectroscopic properties of their synthetically derived this compound with commercially sourced material, ensuring the quality and reliability of their starting materials for further research and development.
Comparative Guide to the Synthesis of 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes for the preparation of 2-(4-bromo-1H-indol-3-yl)ethanol, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on experimental data for yield, purity, and reaction conditions, offering insights to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted indole core and a hydroxyethyl side chain, allows for diverse functionalization and derivatization. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide outlines and compares two primary synthetic strategies:
-
Route 1: Post-functionalization. Synthesis of the parent compound, 2-(1H-indol-3-yl)ethanol (tryptophol), followed by regioselective bromination at the C4 position.
-
Route 2: Synthesis from a Pre-brominated Precursor. Utilization of a commercially available or readily synthesized 4-bromoindole derivative, followed by the introduction of the ethanol side chain at the C3 position.
Route 1: Post-functionalization via Bromination of Tryptophol
This approach involves the initial preparation of 2-(1H-indol-3-yl)ethanol (tryptophol), a well-known compound, followed by a challenging regioselective bromination step.
Synthetic Pathway:
Caption: Synthetic pathway for Route 1.
Experimental Protocols & Data:
Step 1a: Synthesis of Indole-3-acetic acid from Indole
A common method for synthesizing indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of a strong base.
-
Protocol: Indole is reacted with potassium hydroxide and aqueous glycolic acid in an autoclave at high temperature (e.g., 250°C) for several hours. The resulting potassium indole-3-acetate is then dissolved in water and acidified with hydrochloric acid to precipitate indole-3-acetic acid.[1]
-
Yield: High yields, typically in the range of 87-93%, have been reported for this reaction.[1]
Step 1b: Reduction of Indole-3-acetic acid to 2-(1H-indol-3-yl)ethanol
The carboxylic acid group of indole-3-acetic acid is reduced to a primary alcohol.
-
Protocol: Indole-3-acetic acid is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), and is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH4), at 0°C. The reaction is then stirred at room temperature until completion, followed by a careful workup procedure involving sequential addition of water and a base to quench the excess reducing agent.
-
Yield: This reduction is generally efficient, with yields often exceeding 80%.
Step 1c: Regioselective Bromination of 2-(1H-indol-3-yl)ethanol
This is the most critical and challenging step in this route. Direct bromination of the indole ring can lead to a mixture of products, with substitution occurring at various positions. Achieving high selectivity for the C4 position often requires specific directing group strategies.
Route 2: Synthesis from a Pre-brominated Precursor
This strategy begins with a 4-bromo-substituted indole, thereby avoiding the difficult regioselective bromination of the fully formed tryptophol.
Synthetic Pathway:
Caption: Synthetic pathway for Route 2.
Experimental Protocols & Data:
Step 2a: Synthesis of 4-bromo-1H-indole-3-carbaldehyde from 4-bromo-1H-indole
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic compounds like indoles.
-
Protocol: 4-bromo-1H-indole is reacted with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), at low temperature. The reaction mixture is then heated to complete the formylation. Workup with a base, such as sodium carbonate solution, precipitates the product.[6]
-
Yield: This reaction is typically high-yielding, with reported yields for similar indole-3-carboxaldehyde syntheses often in the range of 85-95%.[6]
Step 2b: Reduction of 4-bromo-1H-indole-3-carbaldehyde to this compound
The aldehyde functional group is reduced to a primary alcohol.
-
Protocol: 4-bromo-1H-indole-3-carbaldehyde is dissolved in a suitable alcohol solvent, such as ethanol or methanol. A reducing agent, typically sodium borohydride (NaBH4), is added portion-wise at 0°C. The reaction is stirred until completion, followed by an aqueous workup to decompose the excess reducing agent and borate esters.
-
Yield: The reduction of aldehydes with sodium borohydride is generally a very efficient and high-yielding reaction, with yields often approaching or exceeding 90%.
Comparison of Synthetic Routes
| Parameter | Route 1: Post-functionalization | Route 2: Synthesis from Pre-brominated Precursor |
| Starting Materials | Indole, Glycolic acid | 4-bromo-1H-indole |
| Number of Steps | 3 (potentially more with directing groups) | 2 |
| Key Challenge | Regioselective C4-bromination | Synthesis of 4-bromo-1H-indole (if not commercially available) |
| Overall Yield | Potentially lower and variable due to bromination step | Generally higher and more reliable |
| Purification | Can be challenging due to isomeric byproducts in the bromination step | Generally straightforward purification of intermediates and final product |
| Scalability | May be difficult to scale up the regioselective bromination with high purity | More amenable to scale-up |
Conclusion
For the synthesis of this compound, Route 2, which proceeds through the formylation and subsequent reduction of 4-bromo-1H-indole, appears to be the more advantageous strategy. This route offers a more direct and reliable pathway with likely higher overall yields and simpler purification procedures compared to the post-functionalization approach of Route 1. The primary challenge of Route 1 lies in the difficult-to-control regioselectivity of the bromination of the indole ring, which can lead to a mixture of isomers and lower yields of the desired product. In contrast, Route 2 strategically introduces the bromo-substituent at the outset, circumventing this issue. For researchers and drug development professionals requiring a scalable and efficient synthesis of this compound, the Vilsmeier-Haack formylation of 4-bromo-1H-indole followed by reduction is the recommended pathway.
Experimental Workflows
Workflow for Route 1:
Caption: Experimental workflow for Route 1.
Workflow for Route 2:
Caption: Experimental workflow for Route 2.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Purity Assessment of 2-(4-bromo-1H-indol-3-yl)ethanol: A Comparative Guide to Elemental Analysis and Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a detailed comparison of elemental analysis for the purity assessment of 2-(4-bromo-1H-indol-3-yl)ethanol against other common analytical techniques. We present supporting data, experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The purity of this compound, a key intermediate in the synthesis of various biologically active molecules, is paramount. Elemental analysis offers a fundamental method for purity determination by comparing the experimentally determined elemental composition of a sample to its theoretical values.
Theoretical vs. Experimental Elemental Composition
The theoretical elemental composition of this compound (Molecular Formula: C₁₀H₁₀BrNO) is the benchmark against which experimental results are measured. Any significant deviation can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 50.02 |
| Hydrogen | H | 1.008 | 10.08 | 4.20 |
| Bromine | Br | 79.904 | 79.904 | 33.27 |
| Nitrogen | N | 14.007 | 14.007 | 5.83 |
| Oxygen | O | 15.999 | 15.999 | 6.66 |
| Total | 240.10 | 100.00 |
Below is a set of hypothetical experimental results for a high-purity sample of this compound, illustrating what one might expect from elemental analysis.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |
| Carbon | 50.02 | 49.85 | -0.17 |
| Hydrogen | 4.20 | 4.25 | +0.05 |
| Nitrogen | 5.83 | 5.79 | -0.04 |
| Bromine | 33.27 | 33.15 | -0.12 |
These results, with deviations well within the acceptable range of ±0.4%, would suggest a high degree of purity for the analyzed sample.
Comparative Analysis of Purity Assessment Methods
While elemental analysis is a valuable tool, a comprehensive purity assessment often involves orthogonal methods. The following table compares elemental analysis with other common techniques.
| Technique | Principle | Primary Use | Sample Requirements | Information Provided |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | Determination of the elemental composition of a pure compound. | 1-3 mg of solid or liquid sample. | Percentage of C, H, N, S, and halogens. Provides an indication of overall purity. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation, identification, and quantification of components in a mixture. | Solution of the sample (typically µg/mL to mg/mL). | Purity assessment based on the relative peak area of the main component. Detects non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gas stream followed by detection based on mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities. | Volatile sample or one that can be derivatized to become volatile. | Purity assessment and identification of volatile impurities by comparing mass spectra to libraries. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei. | Structural elucidation and highly accurate purity determination without the need for a specific reference standard of the analyte. | 5-10 mg of sample dissolved in a deuterated solvent with a certified internal standard. | Absolute purity of the sample. Provides structural information about the main component and any impurities. |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound like this compound using elemental analysis.
Comparing the reactivity of bromo-indoles in Suzuki coupling reactions
A Comparative Analysis of Bromo-Indole Isomer Reactivity in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold, a privileged structure in medicinal chemistry, is a frequent target for functionalization to explore structure-activity relationships (SAR) in drug discovery.
This guide provides a comparative analysis of the reactivity of different positional isomers of bromo-1H-indole (4-bromo, 5-bromo, 6-bromo, and 7-bromo) in Suzuki coupling reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes to novel indole-based compounds.
Relative Reactivity of Bromo-Indole Isomers
The position of the bromine atom on the indole ring significantly influences the electronic and steric environment of the C-Br bond, which in turn affects the rate and efficiency of the Suzuki coupling reaction. While a definitive side-by-side comparison under identical conditions is not extensively documented in the literature, a general trend can be inferred from various studies.
Generally, the reactivity of aryl halides in Suzuki coupling follows the order: I > Br > Cl. Bromo-indoles offer a good balance of reactivity and stability for many synthetic applications. Empirical data suggests the following reactivity trends among the bromo-indole isomers:
-
5-Bromo-1H-indole and 6-Bromo-1H-indole: These isomers are generally considered to be the most reactive. The C5 and C6 positions on the benzene ring of the indole are electronically favorable for oxidative addition to the palladium catalyst and are relatively unhindered.
-
4-Bromo-1H-indole: The reactivity of this isomer is often moderate. While electronically similar to the 5- and 6-positions, the proximity to the pyrrole ring can introduce some steric hindrance.
-
7-Bromo-1H-indole: This isomer is frequently reported as the most challenging substrate for Suzuki coupling. The C7 position is sterically hindered by the adjacent pyrrole ring, particularly the N-H group, which can impede the oxidative addition step of the catalytic cycle.
It is important to note that these are general trends, and the actual reaction outcomes are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Data Presentation: Suzuki Coupling of Bromo-Indoles
The following table summarizes representative experimental data for the Suzuki coupling of different bromo-indole isomers with various arylboronic acids. The data is compiled from multiple sources and, therefore, the reaction conditions are not identical, preventing a direct quantitative comparison. However, it provides valuable insights into the achievable yields for each isomer under optimized conditions.
| Bromo-Indole Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-indole | 4-Indoleboronic acid | Pd(OAc)₂ (5) | - | Na₂CO₃ | Acetone/H₂O | RT | 2 | 21[1] |
| 5-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91[2] |
| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 85[3] |
| 6-Chloro-1H-indole** | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97[2][4] |
| 7-Bromo-1H-indole | Methyl 6-borono-piperonate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 67-74[5] |
* Indazole is an isomer of indole. ** Data for 6-chloroindole is included to provide context for the reactivity at the 6-position, which is expected to be similar to or slightly less than 6-bromoindole.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are generalized experimental protocols adapted from the literature for the coupling of bromo-indoles.
General Protocol for Suzuki-Miyaura Coupling of Bromo-1H-indoles[6]
-
Reaction Setup: In a reaction vessel, combine the bromo-1H-indole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring for the specified time and at the appropriate temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-indole.
Protocol for Suzuki Coupling of 5-Bromoindole[7]
-
Reaction Setup: To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a water:acetonitrile solvent mixture (4:1).
-
Reaction: Add the catalyst solution to the reaction vial containing the solids. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflow and Influencing Factors
The following diagrams illustrate the general workflow of a Suzuki coupling experiment and the key factors that influence the reactivity of bromo-indoles.
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In vitro assay comparison of 2-(4-bromo-1H-indol-3-yl)ethanol and its analogs
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative overview of the in vitro biological activities of 2-(4-bromo-1H-indol-3-yl)ethanol and its structural analogs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will focus on a closely related and well-studied brominated indole analog, 3-(2-bromoethyl)-indole , as a representative compound to illustrate the potential cytotoxic effects and mechanistic pathways. The experimental data and protocols presented herein are based on studies of this and other relevant indole derivatives, providing a valuable framework for the evaluation of novel compounds in this class.
Data Presentation: Comparative Cytotoxicity of Indole Analogs
The in vitro cytotoxic activity of indole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this evaluation. The following table summarizes the IC50 values for representative indole analogs against various human cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon Cancer) | 12.5 | [1] | |
| HCT116 (Colon Cancer) | 5 | [1] | ||
| Indole-3-carbinol (I3C) | SW480 (Colon Cancer) | >50 | [1] | |
| Diindolylmethane (DIM) | SW480 (Colon Cancer) | ~25 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments typically employed in the assessment of indole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., SW480, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
NF-κB Reporter Assay
This assay is used to determine the effect of compounds on the activation of the NF-κB signaling pathway, which is often dysregulated in cancer.
Materials:
-
Cancer cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture reagents
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in 96-well plates and treat with test compounds as described for the MTT assay.
-
Cell Lysis: After the incubation period, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of the activity in untreated or vehicle-treated cells.
Mandatory Visualization
Proposed Signaling Pathway for Cytotoxicity of Brominated Indoles
The cytotoxic effects of many indole derivatives are mediated through the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways like NF-κB.
Caption: Proposed mechanism of action for brominated indoles.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for screening and characterizing the cytotoxic properties of novel compounds.
Caption: General workflow for in vitro cytotoxicity evaluation.
References
A Comparative Guide to the Structural Confirmation of 2-(4-bromo-1H-indol-3-yl)ethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used to confirm the structure of 2-(4-bromo-1H-indol-3-yl)ethanol and its representative derivatives. The structural elucidation of these compounds is critical for their application in medicinal chemistry and drug discovery. Below, we present comparative spectroscopic data, detailed experimental protocols for key analytical techniques, and a standardized workflow for structural verification.
Comparative Spectroscopic Data
The definitive confirmation of the chemical structure of this compound and its analogs relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes the expected key data for the parent compound and two common derivatives: an O-methylated and an N-benzylated analog. This data is predicted based on established principles of organic spectroscopy and data from related indole structures.
| Compound | Structure | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| This compound | ![]() | ~8.1 (br s, 1H, NH), 7.3-7.0 (m, 4H, Ar-H), 3.9 (t, 2H, CH₂-O), 3.1 (t, 2H, Ar-CH₂) | ~137 (C), 126 (C), 124 (CH), 123 (CH), 122 (C), 115 (C-Br), 112 (CH), 110 (CH), 62 (CH₂-O), 29 (Ar-CH₂) | 240/242 |
| 3-(2-methoxyethyl)-4-bromo-1H-indole | ![]() | ~8.1 (br s, 1H, NH), 7.3-7.0 (m, 4H, Ar-H), 3.7 (t, 2H, CH₂-O), 3.4 (s, 3H, O-CH₃), 3.1 (t, 2H, Ar-CH₂) | ~137 (C), 126 (C), 124 (CH), 123 (CH), 122 (C), 115 (C-Br), 112 (CH), 110 (CH), 72 (CH₂-O), 59 (O-CH₃), 28 (Ar-CH₂) | 254/256 |
| 1-benzyl-2-(4-bromo-1H-indol-3-yl)ethanol | ![]() | 7.4-7.0 (m, 9H, Ar-H), 5.3 (s, 2H, N-CH₂), 3.9 (t, 2H, CH₂-O), 3.1 (t, 2H, Ar-CH₂) | ~138 (C), 137 (C), 129 (CH), 128 (CH), 127 (CH), 126 (C), 124 (CH), 123 (CH), 122 (C), 115 (C-Br), 112 (CH), 110 (CH), 62 (CH₂-O), 50 (N-CH₂), 29 (Ar-CH₂) | 330/332 |
Experimental Workflow for Structural Confirmation
The process of confirming the structure of a novel this compound derivative follows a logical progression from synthesis to comprehensive spectroscopic analysis. The following diagram illustrates this standard workflow.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques required for the structural confirmation of this compound derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1]
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.
-
¹H NMR Spectroscopy :
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy :
-
Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Processing : Similar processing steps are applied as for ¹H NMR. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of all protons and carbons, two-dimensional NMR experiments are often necessary.[2] These experiments reveal correlations between nuclei, either through bonds (COSY, HSQC, HMBC) or through space (NOESY). Standard instrument parameters are typically used for these experiments.[3]
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[4]
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.[6]
-
Data Acquisition :
-
Ionization Mode : Positive ion mode is typically used for indole derivatives to observe the protonated molecule [M+H]⁺.
-
Analysis : The sample is introduced into the ion source via direct infusion or coupled with a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis : The most important piece of information is the accurate mass of the molecular ion. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
C. Single-Crystal X-ray Crystallography
For an unequivocal determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray crystallography is the gold standard.[7]
-
Crystal Growth : High-quality single crystals are essential.[8] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[9] Other techniques include vapor diffusion and slow cooling.[10] The crystal should ideally be 0.1-0.3 mm in each dimension.
-
Data Collection :
-
Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Procedure : A suitable crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays, collecting the diffraction pattern.
-
-
Structure Solution and Refinement :
-
Software : Specialized software (e.g., SHELX) is used to solve the phase problem and generate an initial electron density map.[11]
-
Refinement : The initial structural model is refined against the experimental diffraction data to obtain the final structure with high precision. The quality of the final structure is assessed by parameters such as the R-factor.[11]
-
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. How To [chem.rochester.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-(4-bromo-1H-indol-3-yl)ethanol, a brominated indole derivative of interest in pharmacological research due to the established anti-inflammatory and anti-cancer properties of this class of compounds. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these methods is objectively compared using key analytical validation parameters, presented in clearly structured tables to facilitate methodological selection and cross-validation in a research and development setting.
Introduction to Analytical Approaches
The robust analytical characterization of this compound is crucial for its development as a potential therapeutic agent. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely applicable technique for routine quantification due to its precision and accessibility. Gas Chromatography-Mass Spectrometry offers high sensitivity and structural confirmation, particularly for volatile derivatives. Nuclear Magnetic Resonance spectroscopy remains the cornerstone for unambiguous structure elucidation and purity assessment. This guide will delve into the specifics of each of these techniques.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is a suitable method for the quantitative analysis of this compound. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, provides good separation of indole derivatives. The inclusion of an acid modifier, like formic acid, in the mobile phase can improve peak shape and resolution.
Experimental Protocol for HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Performance Characteristics (Illustrative Data)
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on validation data from similar brominated phenolic compounds. This data is for illustrative purposes to guide method validation.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of this compound, typically after derivatization to increase its volatility. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups.
Experimental Protocol for GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Performance Characteristics (Illustrative Data)
The following table presents illustrative performance characteristics for the GC-MS method, based on validation data for other halogenated organic compounds.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | Confirmed by mass spectrum |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound and for assessing its purity. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol for NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s.
-
Expected NMR Data (Hypothetical)
Due to the lack of publicly available spectral data for this compound, the following are hypothetical ¹H and ¹³C NMR chemical shifts based on the analysis of similar indole structures. These values should be confirmed experimentally.
Hypothetical ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | N-H (indole) |
| ~7.5 | d | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
| ~7.0 | s | 1H | C2-H (indole) |
| ~4.8 | t | 1H | -OH |
| ~3.7 | q | 2H | -CH₂-OH |
| ~2.9 | t | 2H | Ar-CH₂- |
Hypothetical ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~136 | C (indole) |
| ~128 | C (indole) |
| ~125 | CH (aromatic) |
| ~122 | CH (aromatic) |
| ~121 | CH (aromatic) |
| ~115 | C-Br |
| ~112 | C (indole) |
| ~110 | CH (aromatic) |
| ~60 | -CH₂-OH |
| ~28 | Ar-CH₂- |
Workflow and Pathway Visualizations
Synthesis and Purification Workflow
The synthesis of this compound can be envisioned to start from the commercially available 4-bromo-1H-indole. A typical synthetic route would involve an electrophilic substitution at the C3 position followed by reduction. The purification of the final product would heavily rely on chromatographic techniques.
Biological Context: Inhibition of the NF-κB Signaling Pathway
Brominated indoles have been reported to exhibit anti-inflammatory effects, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a key regulator of the inflammatory response.
Conclusion
This guide provides a comparative overview of the primary analytical methods for the characterization of this compound. The presented HPLC-UV and GC-MS methods are well-suited for quantitative analysis and purity testing, while NMR spectroscopy is essential for definitive structural confirmation. The provided experimental protocols and illustrative performance data serve as a valuable resource for researchers to establish and cross-validate their analytical methods for this and similar brominated indole compounds. The visualization of the synthetic workflow and the relevant biological pathway provides a broader context for the importance of robust analytical characterization in the drug development process.
References
Safety Operating Guide
Safe Disposal of 2-(4-bromo-1H-indol-3-yl)ethanol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(4-bromo-1H-indol-3-yl)ethanol. The following procedures are based on guidelines for structurally similar hazardous chemicals and general laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
I. Hazard Assessment
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Likely toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Wash hands thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[4] |
| Skin Corrosion/ Irritation | May cause skin irritation or severe burns.[1][2][3] | Wear protective gloves and clothing.[1][3] |
| Eye Damage/ Irritation | May cause serious eye irritation or damage.[1][2][3] | Wear eye and face protection.[1][3] |
| Environmental Hazards | While specific data is unavailable, it should be prevented from entering drains or waterways. | Do not let product enter drains, other waterways, or soil.[3] |
II. Personnel Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4] If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.[4]
III. Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to ensure safe handling and disposal.
-
Designate a Waste Container:
-
Segregate Waste Streams:
-
Solid Waste: Collect any contaminated materials such as gloves, weighing paper, and absorbent pads in a designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS office.[6]
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.
-
-
Storage:
IV. Spill and Exposure Procedures
Immediate and appropriate action is necessary in the event of a spill or exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.[6]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
V. Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



